2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide
Description
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Properties
Molecular Formula |
C13H12BrNOS |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
2-bromo-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12BrNOS/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-9H,1H3,(H,15,16) |
InChI Key |
OYWFDBSOKNOZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide CAS 1154322-34-5 properties
An In-depth Technical Guide to 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide (CAS 1154322-34-5)
Introduction
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound featuring a multifaceted structure that combines a brominated benzene ring, an amide linkage, and a thiophene moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of the thiophene ring, a common heterocycle in pharmacologically active compounds, alongside a reactive bromine atom on the benzamide scaffold, provides a versatile platform for developing novel chemical entities. This guide offers a comprehensive technical overview of its properties, potential synthesis, applications, and safety considerations, grounded in the analysis of its structural components and data from analogous compounds.
Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and chemical characteristics of a compound is the cornerstone of its application in research. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure.
Core Physicochemical Properties
The primary molecular attributes are summarized below. These values are crucial for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1154322-34-5 | - |
| Molecular Formula | C₁₃H₁₂BrNOS | [1] |
| Molecular Weight | 310.21 g/mol | [1] |
| SMILES Code | O=C(NC(C1=CC=CS1)C)C2=CC=CC=C2Br | [1] |
| Appearance | Not specified (likely off-white to pale solid) | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water. | Inferred |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the predicted key signals for 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide based on its functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. Protons on the benzamide and thiophene rings would appear in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton (CH) adjacent to the nitrogen would likely be a multiplet, coupled to the neighboring methyl and NH protons. The methyl group (CH₃) would present as a doublet, and the amide proton (NH) would appear as a broad singlet or a doublet, depending on coupling and solvent conditions.
-
¹³C NMR Spectroscopy: The carbon spectrum would show a characteristic signal for the amide carbonyl carbon (C=O) around 165-170 ppm. Multiple signals would be present in the aromatic region (δ 120-140 ppm) for the carbons of the benzene and thiophene rings. The aliphatic carbons (CH and CH₃) would resonate in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[2] Expected characteristic absorption bands include:
-
N-H stretch: A medium to sharp band around 3300 cm⁻¹ (amide).
-
C-H stretch (aromatic/aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹.
-
C=O stretch (amide I band): A strong, sharp absorption band in the region of 1650-1690 cm⁻¹.[2]
-
N-H bend (amide II band): A band around 1550 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom. Fragmentation patterns would likely involve the cleavage of the amide bond.
Synthesis and Chemical Reactivity
While a specific, published synthesis for CAS 1154322-34-5 was not found, a logical and standard retrosynthetic approach involves an amidation reaction.
Proposed Synthetic Pathway
The most direct route is the coupling of 2-bromobenzoyl chloride with 1-(thiophen-2-yl)ethanamine. This is a classic Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the HCl byproduct.
Caption: Proposed synthesis via amidation reaction.
Representative Synthetic Protocol
This protocol is a representative example based on standard laboratory procedures for amide synthesis.
Materials:
-
1-(thiophen-2-yl)ethanamine (1.0 eq)
-
2-Bromobenzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 1-(thiophen-2-yl)ethanamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-bromobenzoyl chloride dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide.
Chemical Reactivity and Further Functionalization
The bromine atom on the phenyl ring is a key site for further chemical modification, making this compound a valuable intermediate. It can participate in various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Reaction: Reaction with alkenes to form C-C bonds.
These reactions allow for the elaboration of the core structure, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery
The structural motifs within 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide are prevalent in many biologically active molecules. Benzamide derivatives, in general, exhibit a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]
Kinase Inhibition in Oncology
A critical area of interest is kinase inhibition. Structurally related N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAFV600E kinase.[5] This mutation is a key driver in approximately 50% of melanomas and other cancers, activating the MAPK signaling pathway and promoting malignant cell proliferation.[5] The target compound could serve as a scaffold for developing new BRAFV600E inhibitors.
Caption: Potential inhibition of the MAPK pathway.
Broader Pharmacological Potential
The combination of a thiophene ring and an amide or sulfonamide group is found in compounds with diverse biological effects. Thiophene-sulfonamide derivatives have shown promise as antibacterial agents.[6] Furthermore, the thioamide group, an isostere of the amide group, is increasingly utilized in drug design to modulate physicochemical properties and biological activity.[7] This suggests that the core scaffold of the title compound could be explored for a variety of therapeutic targets beyond oncology.
Safety, Handling, and Storage
As a laboratory chemical with uncharacterized toxicological properties, 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide must be handled with appropriate care. Safety data for structurally related benzamides indicate potential hazards.[8][9][10][11]
Hazard Identification
Based on analogous compounds, the following GHS classifications should be considered:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][10]
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[8][9][10][11]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
Recommended Handling and PPE
| Precaution | Recommendation | Source |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [12] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [8][9] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [8][11] |
| Spill Response | Avoid dust formation. Collect spills with an inert absorbent material and dispose of as hazardous waste. Ensure adequate ventilation. | [10] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][11]
Conclusion
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide, CAS 1154322-34-5, represents a valuable molecular scaffold for chemical and pharmaceutical research. Its combination of a reactive bromine handle, a pharmacologically relevant thiophene ring, and a stable benzamide core provides a rich platform for synthetic elaboration and drug discovery. While specific experimental data on this compound is sparse, analysis of its structure and related molecules suggests significant potential, particularly in the development of kinase inhibitors for oncology. Prudent handling in accordance with established safety protocols is essential for its use in a research setting.
References
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/414445885f812891d4e3415c483a37b3b3a6d953]([Link]
-
Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 743–748. [Link]
-
Li, L., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & medicinal chemistry letters, 23(8), 2442–2446. [Link]
- Google Patents. EP0589784B1 - 2-Ethyl-benzo(b)
-
PubChem. 5-amino-2-bromo-N-thiophen-3-ylbenzenesulfonamide. [Link]
-
The Royal Society of Chemistry. (2023). This journal is © The Royal Society of Chemistry 2023. [Link]
-
ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... [Link]
-
SpectraBase. 2-Bromo-N-[2-(2-methyl-1H-indol-3-yl)-ethyl]-benzamide. [Link]
-
Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]
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EPA. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Properties. [Link]
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Unlocking the potential of the thioamide group in drug design and development. PMC. [Link]
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PubChem. 2-Bromo-N-phenylpropionamide. [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]
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- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide: Synthesis, Properties, and Therapeutic Potential
This guide provides an in-depth technical overview of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, a robust synthesis protocol, and its promising role as a scaffold for developing targeted therapeutics, particularly kinase inhibitors.
Introduction: The Power of Privileged Scaffolds
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in biologically active compounds. Both the benzamide and thiophene moieties fall into this category. Benzamide derivatives are known for a wide array of pharmacological activities, including antipsychotic, antiemetic, and anticancer effects.[1] The thiophene ring, a sulfur-containing aromatic heterocycle, is a common bioisostere for the phenyl ring, often introduced to modulate physicochemical properties like lipophilicity and metabolic stability, which can enhance a drug candidate's pharmacokinetic profile.
The combination of these two scaffolds in 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide creates a molecule with a unique three-dimensional structure and electronic distribution, making it a compelling candidate for library synthesis and screening. The strategic placement of a bromine atom on the benzamide ring provides a valuable chemical handle for further synthetic diversification through cross-coupling reactions, while also potentially serving as a key interaction point within a biological target's binding site.
Chemical Identity and Core Properties
Accurate identification is paramount in scientific research. The following table summarizes the key identifiers and calculated properties for 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-N-[1-(thiophen-2-yl)ethyl]benzamide | - |
| CAS Number | 1154322-34-5 | BLDpharm[2] |
| Molecular Formula | C₁₃H₁₂BrNOS | BLDpharm[2] |
| Molecular Weight | 310.21 g/mol | BLDpharm[2] |
| Canonical SMILES | C1=CC=C(C(=C1)Br)C(=O)NC(C)C2=CC=CS2 | PubChem |
| InChIKey | SBPJDDJYEJSRTE-UHFFFAOYSA-N | PubChem |
Note: Physical properties such as melting point and solubility are not widely reported and would typically be determined empirically upon synthesis.
Synthesis Protocol: Amide Bond Formation
The most direct and reliable method for synthesizing this compound is through the acylation of 1-(thiophen-2-yl)ethanamine with 2-bromobenzoyl chloride. This is a standard amide coupling reaction, often performed under basic conditions to neutralize the HCl byproduct.
Causality Behind Experimental Choices:
-
Reactants : 2-Bromobenzoyl chloride is an activated form of 2-bromobenzoic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. 1-(thiophen-2-yl)ethanamine serves as the nucleophile.
-
Solvent : An aprotic solvent like Dichloromethane (DCM) is chosen because it is inert to the reactants and readily dissolves both the starting materials and the product, facilitating a homogeneous reaction.
-
Base : A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as an acid scavenger, quenching the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Temperature : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acid chloride and the amine. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Step-by-Step Methodology:
-
Preparation : To a round-bottom flask equipped with a magnetic stir bar, add 1-(thiophen-2-yl)ethanamine (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Base : Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation : Dissolve 2-bromobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide.
Caption: Synthesis workflow for 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide.
Application in Drug Discovery: A Scaffold for BRAF Kinase Inhibitors
A critical application for this class of molecules is in the development of protein kinase inhibitors, a cornerstone of modern cancer therapy. Research has identified N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of the BRAFV600E kinase. The BRAF gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth. The V600E mutation is found in approximately 50% of melanomas and a significant percentage of other cancers.
This makes BRAFV600E a high-value target for drug development. Molecules like 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide serve as a foundational scaffold. The benzamide core can establish key hydrogen bonds within the kinase's ATP-binding pocket, while the thiophene-ethyl moiety explores hydrophobic regions. The 2-bromo substituent can be leveraged in structure-activity relationship (SAR) studies; it can either form specific halogen bonds with the protein or be replaced with other functional groups via palladium-catalyzed cross-coupling reactions to optimize binding affinity and selectivity.
Caption: The MAPK signaling pathway and the inhibitory role of the target scaffold.
Conclusion
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is more than just a chemical compound; it is a strategic tool for drug discovery professionals. Its synthesis is straightforward, relying on fundamental and scalable organic chemistry principles. Its structure combines two privileged medicinal chemistry scaffolds, and its potential as a precursor for potent and selective kinase inhibitors makes it a valuable asset in the development of targeted cancer therapies. This guide provides the foundational knowledge researchers need to synthesize, identify, and strategically employ this compound in their research endeavors.
References
-
PubChem. Compound Summary for CID 134880620, 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide. National Center for Biotechnology Information. [Link]
-
Xie, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2306-2312. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
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Technical Guide: Solubilization and Handling of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide
[1]
Part 1: Executive Summary & Physicochemical Profile
Effective handling of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide requires a precise understanding of its lipophilicity and behavior in aprotic versus protic solvents.[1] This molecule features a lipophilic benzamide core substituted with a bromine atom and a thiophen-2-yl-ethyl moiety.[1][2]
Based on structure-activity relationship (SAR) data for similar halogenated N-alkylbenzamides, this compound exhibits a Type II Solubility Profile : high solubility in organic polar aprotic solvents (DMSO, DMF) and poor solubility in aqueous media.[1]
Predicted Physicochemical Properties
| Property | Value / Classification | Implication for Handling |
| Molecular Weight | ~310.21 g/mol | Suitable for standard 10 mM stock preparation.[1] |
| LogP (Estimated) | 2.8 – 3.5 | Lipophilic. High risk of precipitation in aqueous buffers.[1] |
| H-Bond Donors | 1 (Amide NH) | Limited water interaction; relies on DMSO dipole interaction.[1] |
| Solubility (DMSO) | High (>50 mM) | Ideal stock solvent.[1] |
| Solubility (Water) | Low (<50 µM expected) | Requires intermediate dilution or co-solvents for biological assays.[1] |
Part 2: DMSO Stock Preparation (Self-Validating Protocol)[1]
Objective: Prepare a stable, precipitate-free 10 mM stock solution.
The Mechanism
DMSO (Dimethyl sulfoxide) solubilizes this compound by disrupting the intermolecular hydrogen bonding of the amide crystal lattice and stabilizing the aromatic rings via dipole-dipole interactions.[1]
Protocol A: Gravimetric Stock Preparation
Do not rely on volumetric addition alone.[1] The density of the solid can displace solvent volume, altering final concentration.
-
Weighing: Weigh approximately 3.10 mg of the solid compound into a sterile, amber glass vial (to protect from light). Record the exact mass (
). -
Calculation: Calculate the required volume of DMSO (
) to achieve 10 mM concentration: [1] -
Solubilization: Add the calculated volume of anhydrous DMSO (≥99.9%).[1]
-
Agitation: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.
-
Validation (Visual): Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution or moisture contamination.[1]
Critical Warning: DMSO is hygroscopic.[1] It absorbs atmospheric water, which can cause this lipophilic compound to crash out over time.[1] Always purge stock vials with inert gas (Argon/Nitrogen) before sealing.[1]
Part 3: Aqueous Dilution & "Crash Out" Management[1]
The Challenge: When a DMSO stock is diluted into an aqueous buffer (PBS, media), the solvent environment shifts from lipophilic to hydrophilic. If the concentration exceeds the thermodynamic solubility limit, the compound will precipitate ("crash out"), leading to false negatives in bioassays.
Protocol B: Kinetic Solubility Check (The "Cloud Point" Test)
Before running a cell assay, determine the safe aqueous limit.[1]
-
Prepare Buffer: Aliquot 198 µL of PBS (pH 7.4) into a clear 96-well plate.
-
Titration: Add 2 µL of the 10 mM DMSO stock (Final: 100 µM, 1% DMSO). Mix by pipetting.
-
Observation:
-
Optimization: If solubility is insufficient, add a co-solvent.[1][3] A standard formulation for thiophene-benzamides is 0.5% DMSO + 0.1% Tween-80 .[1]
Part 4: Experimental Workflows (Visualization)
Diagram 1: Solubilization & Assay Preparation Workflow
This flowchart illustrates the critical path from solid powder to a bio-assay ready solution, highlighting quality control checkpoints.
Caption: Step-by-step workflow for preparing and validating compound solutions, ensuring assay data integrity.
Diagram 2: Troubleshooting Precipitation Logic
A decision tree for handling insolubility issues during aqueous dilution.
Caption: Logical escalation strategy for resolving solubility issues in biological buffers.
References
-
BenchChem. (2025).[1][4] Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from
-
MedChemExpress. (2023).[1] Compound Handling Instructions: Solubility and Stock Preparation. Retrieved from
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from
-
ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Benzamide Derivatives. Retrieved from [1]
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Thiophene-Based Benzamide Derivatives: A Medicinal Chemistry Technical Guide
Executive Summary
This technical guide addresses the rational design, synthesis, and biological evaluation of thiophene-based benzamide derivatives . While the benzamide moiety—specifically the ortho-aminoanilide—is a validated pharmacophore for Histone Deacetylase (HDAC) inhibition (e.g., Entinostat/MS-275), the incorporation of a thiophene core as a surface recognition cap or linker represents a critical bioisosteric strategy.
This guide provides a self-validating synthetic workflow based on the Gewald reaction , details the mechanistic basis for Class I HDAC selectivity, and outlines antimicrobial applications targeting DNA gyrase.
Rational Design & Bioisosterism
The Thiophene-Benzene Bioisostere
Replacing a phenyl ring with a thiophene ring is a classic strategy in medicinal chemistry ("scaffold hopping").
-
Electronic Effects: Thiophene is
-excessive (electron-rich) compared to benzene. This increases the potential for - stacking interactions with aromatic residues (e.g., Phe150, Phe205 in HDAC1) in the enzyme binding pocket.[1] -
Lipophilicity & Metabolism: Thiophene often alters
and metabolic susceptibility. The sulfur atom can act as a weak hydrogen bond acceptor, potentially recruiting additional binding interactions that a phenyl ring cannot.
Pharmacophore Architecture (HDAC Focus)
The most potent derivatives follow a tripartite structure:
-
Cap Group (Thiophene): Interacts with the rim of the enzyme pocket (Surface Recognition).
-
Linker: Positions the molecule within the hydrophobic channel.
-
Zinc Binding Group (ZBG): The ortho-amino benzamide moiety that chelates the catalytic Zn
ion.
Synthetic Architectures
The synthesis of these derivatives hinges on constructing the functionalized thiophene core followed by coupling to the benzamide ZBG. The Gewald Reaction is the industry-standard protocol for generating highly substituted 2-aminothiophenes.
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic route from raw starting materials to the final bioactive scaffold.[1][2][3]
Detailed Protocol: The Gewald Synthesis
Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[4]
Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (elemental, 10 mmol), Morpholine (15 mmol), Ethanol (30 mL).
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, dissolve cyclohexanone and ethyl cyanoacetate in Ethanol.
-
Activation: Add elemental sulfur to the mixture.
-
Initiation: Dropwise add Morpholine (base catalyst) over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 60–70°C for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Work-up: Pour the reaction mixture into crushed ice. A solid precipitate will form.
-
Purification: Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol.
-
Validation:
H NMR should show a broad singlet at 6.0–7.0 ppm (NH ) and triplet/quartet signals for the ethyl ester.
-
Amide Coupling (Benzamide Installation)
To install the benzamide moiety (ZBG precursor):
-
React the 2-aminothiophene (from above) with 4-(methoxycarbonyl)benzoic acid .
-
Coupling Agents: Use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir at RT for 12h.[5]
-
Conversion to Hydroxamate or Amine: If the target is an HDAC inhibitor, the methyl ester on the benzoate must be converted to an amide or hydroxamic acid via reaction with hydroxylamine or ammonia.
Target Focus: Class I HDAC Inhibition
Thiophene-based benzamides are designed to selectively inhibit Class I HDACs (Isoforms 1, 2, and 3), which are overexpressed in various cancers.
Mechanism of Action
Unlike hydroxamic acids (pan-HDAC inhibitors like Vorinostat), benzamides exhibit slow, tight-binding kinetics. They bind to the "foot pocket" adjacent to the catalytic zinc.
Figure 2: Mechanistic interaction of the ligand within the HDAC active site.
Biological Assay Protocol (Fluorometric)
Objective: Determine IC
-
Substrate: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate purified HDAC1 enzyme with the test compound (thiophene derivative) in assay buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
) for 30 mins at 37°C. -
Reaction: Add substrate and incubate for 30 mins.
-
Development: Add developer solution (Trypsin/Protease) to release the fluorophore from deacetylated lysine.
-
Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration].
Structure-Activity Relationship (SAR)[1][6][7]
The following data summarizes key SAR trends observed in thiophene-benzamide derivatives.
Table 1: SAR Optimization of Thiophene Cap
| Compound ID | R-Group (Thiophene C6) | Linker Type | HDAC1 IC | Notes |
| T-01 | H (Unsubstituted) | Amide | 1200 | Baseline activity. Poor lipophilicity. |
| T-04 | Phenyl | Amide | 450 | Improved hydrophobic interaction at rim. |
| T-09 | 4-Chlorophenyl | Amide | 85 | Lead Candidate. Halogen improves |
| T-12 | Methyl | Urea | >5000 | Urea linker disrupts binding geometry. |
| T-15 | 2-Thienyl | Amide | 110 | Thiophene-Thiophene biaryl enhances selectivity. |
Key Insight: Substitution at the C6-position of the benzo[b]thiophene core with a lipophilic, electron-withdrawing group (like 4-chlorophenyl) yields optimal potency by engaging the "foot pocket" of the HDAC enzyme.
Secondary Application: Antimicrobial Agents[4][8][9][10][11]
Beyond oncology, 2-aminothiophene derivatives synthesized via the Gewald method show promise as DNA Gyrase B inhibitors .
-
Mechanism: They compete with ATP for the binding site on the GyrB subunit of bacteria.
-
Spectrum: Effective against Gram-negative E. coli and A. baumannii (including colistin-resistant strains).[6][7]
-
Key Modification: The presence of a Schiff base (imine) at the 2-amino position often enhances antibacterial activity (MIC range: 0.8 – 4.0
g/mL).
References
-
Benzo[b]thiophene-based histone deacetylase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2007).[8] URL:[Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: MDPI (Molecules). URL:[Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Source: BMC Chemistry (2019).[5] URL:[Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: Frontiers in Microbiology (2024). URL:[Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Advances (2023). URL:[Link]
Sources
- 1. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[b]thiophene-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide from 2-bromobenzoyl chloride
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting N-acyl compounds featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific target of this application note, 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide, incorporates a thiophene ring, a common scaffold in biologically active molecules, and a brominated benzene ring, which provides a handle for further synthetic transformations. This compound and its analogues are of significant interest to researchers in drug discovery, potentially serving as building blocks for more complex molecules with therapeutic potential.[3][4][5] This guide provides a comprehensive, in-depth protocol for the synthesis of this target molecule, grounded in established chemical principles and supported by practical, field-proven insights.
Underlying Principles: The Schotten-Baumann Reaction
The synthesis of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide from 2-bromobenzoyl chloride and 1-(thiophen-2-yl)ethanamine is a classic example of the Schotten-Baumann reaction .[6][7][8] This robust and widely used method facilitates the acylation of amines (and alcohols) with acyl chlorides in the presence of a base.[6][7][8][9]
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism .[6][10] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-(thiophen-2-yl)ethanamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[7][10][11] This initial attack forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by the base (in this case, an excess of the amine reactant or an added scavenger base like triethylamine or pyridine) to yield the final, neutral amide product and the corresponding ammonium salt.[8][9] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][12]
Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints and considerations for ensuring a successful synthesis and a high-purity product.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 2-Bromobenzoyl chloride | ≥98% | Sigma-Aldrich |
| 1-(Thiophen-2-yl)ethanamine | ≥96% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | EMD Millipore |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
| Round-bottom flask | 250 mL, with ground glass joint | VWR |
| Magnetic stirrer and stir bar | VWR | |
| Addition funnel | 100 mL | VWR |
| Ice bath | ||
| Rotary evaporator | Büchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | EMD Millipore |
| Fume hood |
Safety Precautions
-
2-Bromobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[13][14] It is also a lachrymator and reacts with water to release toxic gas.[14]
-
1-(Thiophen-2-yl)ethanamine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[15][16]
-
Triethylamine is flammable and corrosive.
-
Dichloromethane is a suspected carcinogen.
-
All manipulations should be performed in a well-ventilated chemical fume hood.[14] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 250 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the hydrolysis of the acyl chloride by atmospheric moisture.[17]
-
To the flask, add 1-(thiophen-2-yl)ethanamine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.2 M concentration relative to the amine).
-
Add triethylamine (1.1 eq) to the solution. The triethylamine will act as a scavenger base for the HCl produced during the reaction.[18]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve 2-bromobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM in an addition funnel.
-
Add the 2-bromobenzoyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes. Maintaining a low temperature is important to control the exothermic reaction.[18]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the amide product will indicate the completion of the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess amine and triethylamine, while the basic wash removes any unreacted acyl chloride and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide.
Expected Results and Characterization
The expected product, 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide, should be a solid at room temperature. The yield of the reaction is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the careful execution of the protocol.
For definitive characterization, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide via the Schotten-Baumann reaction. By understanding the underlying mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and materials science.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Sigma-Aldrich. (n.d.). 2-Bromobenzoyl chloride 98 7154-66-7.
- Smolecule. (n.d.). 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide.
- PubChem. (n.d.). 2-Bromobenzoyl chloride | C7H4BrClO | CID 23542.
- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET.
- Benchchem. (n.d.). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Substituted Benzamides.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?.
- PubMed Central. (2013, February 26). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors.
- Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues.
- ACS Publications. (2023, July 26). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides.
- ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl....
- Scribd. (n.d.). Thiophene-2-Ethylamine Safety Guide.
- Sigma-Aldrich. (n.d.). 2-Thiopheneethylamine 96 30433-91-1.
- PubChem. (n.d.). Thiopheneethanamine | C6H9NS | CID 116521.
Sources
- 1. pulsus.com [pulsus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | 1060246-37-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. chemistnotes.com [chemistnotes.com]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Bromobenzoyl chloride | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. scribd.com [scribd.com]
- 16. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Protocol for amide coupling using 1-(thiophen-2-yl)ethanamine
Application Note: Precision Amide Coupling with 1-(Thiophen-2-yl)ethanamine
Part 1: Executive Summary & Strategic Analysis
1.1 The Substrate Profile
1-(Thiophen-2-yl)ethanamine (also known as
-
CAS Registry: 27948-34-1 (S-isomer), 27948-33-0 (R-isomer), 56627-77-1 (Racemic).[1]
-
Key Challenges:
-
Steric Hindrance: The
-methyl group creates a steric clash trajectory for incoming electrophiles, requiring highly active coupling agents. -
Electronic Sensitivity: The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution or oxidation. Strongly acidic conditions or aggressive electrophiles (e.g., unmoderated acid chlorides) can lead to side reactions on the ring.
-
Chiral Integrity: When coupling optically active 1-(thiophen-2-yl)ethanamine with chiral carboxylic acids, preventing epimerization at the acid's
-center is critical.[1]
-
1.2 Reagent Selection Matrix For this specific amine, we recommend a bifurcated strategy based on the scale and the nature of the carboxylic acid partner.
| Feature | HATU / DIEA | T3P (Propylphosphonic Anhydride) | EDC / HOBt |
| Primary Use Case | Discovery / Small Scale (<1g) | Process / Scale-Up (>1g) | Cost-Sensitive / Non-Hindered |
| Reactivity | Very High (Good for sterics) | High (Slower kinetics than HATU) | Moderate (Often fails with |
| Racemization Risk | Low to Moderate | Lowest (Ideal for chiral acids) | Moderate |
| Workup | Chromatographic purification usually required | Aqueous extraction (Green/Clean) | Aqueous extraction |
| Thiophene Compatibility | Excellent | Excellent | Good |
Part 2: Detailed Experimental Protocols
Protocol A: High-Efficiency Discovery Coupling (HATU Method)
Recommended for initial library synthesis or when the carboxylic acid partner is non-chiral/robust.[1]
Reagents:
-
Amine: 1-(Thiophen-2-yl)ethanamine (1.0 equiv)[1]
-
Acid: Carboxylic acid partner (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv; use 4.0 equiv if amine is a salt)[1] -
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1]
Step-by-Step Workflow:
-
Activation: To a clean, dry vial equipped with a stir bar, add the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv).
-
Solvation: Add anhydrous DMF . Stir for 5 minutes at Room Temperature (RT) to pre-activate the acid (formation of the OAt-active ester). Note: The solution typically turns yellow/orange.
-
Base Addition: Add DIPEA (3.0 equiv). The color may deepen.
-
Amine Addition: Add 1-(thiophen-2-yl)ethanamine (1.0 equiv) in one portion.
-
Reaction: Seal the vial and stir at RT for 2–4 hours.
-
Quench: Dilute with Ethyl Acetate (EtOAc) and pour into saturated aqueous NH₄Cl or NaHCO₃.
-
Workup: Extract aqueous layer 2x with EtOAc. Wash combined organics with Brine (LiCl solution is preferred to remove DMF), dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Low-Epimerization Scale-Up (T3P Method)
Recommended for chiral carboxylic acids, scale-up (>5g), or "Green Chemistry" requirements.[1]
Reagents:
-
Amine: 1-(Thiophen-2-yl)ethanamine (1.1 equiv)[1]
-
Acid: Carboxylic acid partner (1.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (Concentration: 0.2 M - 0.5 M)[1]
Step-by-Step Workflow:
-
Charge: To a reactor/flask, charge the Carboxylic Acid (1.0 equiv), 1-(thiophen-2-yl)ethanamine (1.1 equiv), and Solvent (EtOAc).[1]
-
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv).
-
Expert Tip: Pyridine is often superior to DIPEA for T3P couplings involving sensitive chiral centers.
-
-
Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10–15 minutes. Maintain temp < 5 °C during addition to suppress exotherm.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. T3P kinetics are generally slower than HATU.
-
Workup (The "Self-Cleaning" Step):
-
Add water (1 volume). Stir vigorously for 15 mins.
-
Separate layers. Wash organic layer with 1M HCl (careful if product is basic) or 10% Citric Acid (removes Pyridine and residual amine).
-
Wash with sat. NaHCO₃ (removes excess acid and T3P byproducts).
-
Wash with Brine.
-
-
Isolation: Dry over MgSO₄ and concentrate. Often yields pure product without chromatography.
Part 3: Visualization & Logic
Decision Tree for Reagent Selection
Figure 1: Logic flow for selecting the optimal coupling reagent based on substrate properties and scale.
General Reaction Workflow (T3P)
Figure 2: The "Self-Cleaning" workflow of T3P coupling, minimizing downstream purification.[1]
Part 4: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of | Switch to HATU if using EDC. Increase temperature to 40°C (carefully). Increase reaction time. |
| Racemization | Base-mediated proton abstraction.[1] | Switch to T3P/Pyridine .[4] Keep temperature < 0°C during base addition. Avoid DIPEA if possible. |
| Thiophene Degradation | Acid-catalyzed polymerization or oxidation.[1] | Avoid acid chlorides. Ensure workup acids (HCl) are dilute (<1M) and contact time is short. |
| O-Acyl Urea Byproduct | EDC coupling failure. | This is a common side reaction with hindered amines. Switch to T3P or HATU immediately. |
Part 5: References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Relevance: Establishes T3P as the gold standard for chiral/sensitive couplings.
-
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Relevance: Comprehensive review of HATU vs. other reagents for hindered substrates.
-
-
Petersson, M. J., et al. (2015). "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry.
-
Relevance: Discusses strategies for difficult amines similar to the
-branched thiophene.
-
-
Santa Cruz Biotechnology. "2-Thiopheneethylamine Product Data."
-
Relevance: Verification of chemical properties and safety data for the thiophene amine class.
-
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered Ortho-Halo Benzamides
Focus Molecule: 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide
Executive Summary
Objective: To provide a robust, high-yield protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide .
The Challenge: This substrate presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The ortho-bromide is sterically crowded by the adjacent amide moiety, significantly retarding the oxidative addition step.
-
Coordination Interference: The amide oxygen can act as a directing group, potentially forming stable (unreactive) palladacycles.
-
Catalyst Poisoning: The thiophene ring contains a soft sulfur donor that can competitively bind to Palladium, deactivating the catalyst (sulfur poisoning).
-
Chiral Integrity: The 1-(thiophen-2-yl)ethyl moiety contains a labile benzylic-like proton. Harsh basic conditions risk racemization.
The Solution: This guide utilizes Third-Generation Buchwald Precatalysts (XPhos Pd G3) . These bulky, electron-rich ligand systems facilitate oxidative addition despite steric bulk and prevent sulfur coordination, while mild phosphate bases preserve chiral integrity.
Mechanistic Insight & Strategy
The Steric & Electronic Landscape
The success of this reaction hinges on overcoming the energy barrier imposed by the ortho-substituent. Standard catalysts like Pd(PPh₃)₄ are insufficient because the triphenylphosphine ligands are not bulky enough to force the reductive elimination, nor electron-rich enough to speed up oxidative addition into the hindered C-Br bond.
Dialkylbiaryl phosphines (e.g., XPhos, SPhos) are required. Their specific architecture creates a "pocket" that accommodates the metal center while repelling the bulk of the substrate, facilitating the catalytic cycle.
Pathway Visualization
The following diagram illustrates the catalytic cycle, emphasizing the critical "Amide-Directed" off-cycle trap that must be avoided.
Figure 1: Catalytic cycle highlighting the risk of amide coordination and the necessity of bulky ligands to maintain the active cycle.
Experimental Protocols
Protocol A: The "Gold Standard" (XPhos Pd G3)
Recommended for high-value intermediates where yield and purity are paramount.
Reagents:
-
Substrate: 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)
-
Base: Potassium Phosphate Tribasic (
), 0.5 M aqueous solution (3.0 equiv) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Solvent Addition: Add degassed THF (Concentration: 0.1 M relative to substrate) via syringe.
-
Base Addition: Add degassed 0.5 M aqueous
(3.0 equiv).-
Note: The biphasic system is crucial. The water solubilizes the inorganic base, while the organic phase protects the catalyst.
-
-
Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm) to ensure phase mixing.
-
Time: Typically 2–6 hours. Monitor by LC-MS.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
.[1]
Protocol B: The "Challenging Partner" (SPhos + Pd2(dba)3)
Use this if the boronic acid is unstable (prone to protodeboronation) or sterically hindered (e.g., ortho-substituted boronic acids).
Reagents:
-
Catalyst Source:
(2 mol%) + SPhos (8 mol%) (1:4 ratio Pd:L). -
Base: Anhydrous
(finely ground). -
Solvent: Toluene / Water (10:1 ratio).
Procedure Nuances:
-
Pre-complexation: Mix
and SPhos in the solvent for 15 minutes at RT before adding the substrate. This ensures formation of the active species. -
Temperature: This system often requires higher temperatures (80–100°C ) to drive the reaction.
Data Interpretation & Troubleshooting
Quantitative Summary Table
| Variable | Standard Conditions | Optimized (This Guide) | Why? |
| Catalyst | XPhos Pd G3 | Overcomes ortho-sterics; resists S-poisoning. | |
| Base | Strong enough for transmetallation; weak enough to prevent racemization. | ||
| Solvent | DMF | THF/Water | Avoids high boiling point workup; biphasic system protects base-sensitive groups. |
| Temp | 100°C+ | 60°C | Milder temp preserves the thiophene ring and prevents dehalogenation. |
Troubleshooting Guide
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation by Thiophene sulfur.
-
Fix: Increase catalyst loading to 5 mol%. Switch to SPhos , which is exceptionally robust against heteroatom poisoning.
Issue 2: Racemization of the Ethyl Group
-
Cause: Base-mediated deprotonation of the benzylic proton.
-
Fix: Switch from aqueous base to anhydrous
in dry Dioxane. Lower temperature to 40°C and extend time.
Issue 3: Protodeboronation (Boronic Acid Loss)
-
Cause: Heterocyclic boronic acids are unstable in hot aqueous base.
-
Fix: Use Boronic Esters (Pinacol) instead of acids. Add base slowly or use Protocol B (Anhydrous conditions).
Workflow Visualization
The following diagram outlines the decision matrix for optimizing this specific coupling.
Figure 2: Decision matrix for selecting the optimal protocol based on the stability of the coupling partner.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Describes G3 Catalysts). Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (SPhos/XPhos comparison). Link
Sources
Preparation of kinase inhibitor libraries using thiophene benzamide building blocks
Targeting the ATP-Binding Pocket with Thiophene Benzamide Scaffolds
Executive Summary & Strategic Rationale
In the landscape of kinase inhibitor discovery, the 2-aminothiophene-3-carboxamide motif has emerged as a "privileged scaffold." Its structural geometry allows it to function as a robust ATP-mimic, effectively anchoring into the kinase hinge region via bidentate hydrogen bonding.
This guide details the parallel synthesis of a focused kinase inhibitor library utilizing this scaffold. Unlike generic combinatorial libraries, this protocol focuses on rational design , leveraging the Gewald reaction for core synthesis followed by parallel amide coupling to introduce diversity targeting the hydrophobic pocket and solvent-exposed regions of the kinase domain.
Key Advantages of this Workflow:
-
Modular Assembly: The Gewald reaction allows for rapid variation of the thiophene ring substituents (R1/R2).
-
Synthetic Robustness: The chemistry is high-yielding and amenable to solution-phase parallel synthesis without complex solid-phase linkers.
-
Physicochemical Balance: The resulting benzamides typically possess favorable Lipinski profiles (MW < 500, cLogP 2-4).
Cheminformatics & Scaffold Design[1]
Before initiating synthesis, it is critical to understand the binding mode. The 2-aminothiophene-3-carboxamide core mimics the adenine ring of ATP.
DOT Diagram 1: Scaffold Anatomy & Binding Logic
Caption: Structural logic of the thiophene carboxamide scaffold. The core forms critical H-bonds with the kinase hinge, while R-groups probe the selectivity pockets.
Synthetic Workflow
The synthesis is a two-stage process.[1][2] The Gewald Reaction constructs the thiophene core, and a subsequent Amide Coupling introduces the "tail" responsible for potency and selectivity.
DOT Diagram 2: Synthetic Pathway
Caption: Step-wise synthesis of the kinase inhibitor library. The Gewald reaction is the diversity-generating step for the core ring system.
Detailed Experimental Protocols
Phase 1: Core Synthesis via Gewald Reaction
Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Example Core).
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| Cyclohexanone | 1.0 eq | Carbonyl Component (R1/R2 source) |
| Ethyl Cyanoacetate | 1.0 eq | Nitrile Component |
| Elemental Sulfur (S8) | 1.0 eq | Heterocycle formation |
| Morpholine | 1.2 eq | Base Catalyst |
| Ethanol | Solvent | Reaction Medium |
Protocol:
-
Mixing: In a round-bottom flask, dissolve Cyclohexanone (10 mmol) and Ethyl Cyanoacetate (10 mmol) in Ethanol (30 mL).
-
Activation: Add Morpholine (12 mmol) dropwise. Note: The reaction is exothermic; ensure temperature control.
-
Sulfur Addition: Add elemental Sulfur (10 mmol) to the stirring mixture.
-
Heating: Heat the reaction mixture to 60°C for 3–12 hours.
-
Self-Validating Check: Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.[3] The disappearance of the ketone peak and appearance of the highly UV-active thiophene product (approx. M+1 = 226.3) confirms progress.
-
-
Work-up: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate and purify via flash chromatography.
Phase 2: Library Generation (Amide Formation)
Objective: Derivatization of the 3-position to create the benzamide library. Note: Direct aminolysis of the ester is difficult. It is recommended to hydrolyze to the acid first, or use high-temp aminolysis with AlMe3 (advanced users).
Route A: Acid Chloride Coupling (Recommended for Parallel Synthesis)
-
Hydrolysis: Treat the Gewald ester with LiOH (3 eq) in THF/Water (1:1) at 60°C for 4h to generate the 2-aminothiophene-3-carboxylic acid .
-
Parallel Setup: Distribute the Thiophene Acid (0.1 mmol per well) into a 96-well reaction block.
-
Activation: Add HATU (1.2 eq) and DIPEA (3 eq) in DMF (1 mL). Shake for 15 mins.
-
Amine Addition: Add diverse Anilines/Amines (1.2 eq) to each well.
-
Selection Logic: Choose anilines with solubilizing groups (e.g., morpholine, piperazine) to improve assay performance.
-
-
Incubation: Shake at RT for 12 hours.
-
Purification: Use SCX (Strong Cation Exchange) cartridges to catch the product (if basic) or standard Prep-HPLC.
Quality Control & Validation
Trustworthiness in library generation relies on rigorous QC. Do not proceed to biological assays with <90% purity.
QC Criteria:
-
LC-MS: Purity > 95% (UV 254 nm). Confirm Mass [M+H]+.
-
1H NMR: Diagnostic peaks:
-
Thiophene-NH2: Broad singlet ~7.0–8.0 ppm (often disappears in D2O shake).
-
Amide-NH: Sharp singlet ~9.0–10.0 ppm.
-
Functional Assay (Kinase Activity): Validate the library using an ADP-Glo™ Kinase Assay (Promega) or similar.
-
Enzyme: Recombinant BRAF(V600E) or VEGFR2.
-
Substrate: Poly(Glu,Tyr) or specific peptide.
-
Readout: Luminescence proportional to ADP generation (Inverse to inhibition).
-
Control: Staurosporine (Pan-kinase inhibitor) as a positive control.
References
-
Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur."[4] Chemische Berichte, 1966.
-
Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.
-
Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 1996. (Context on ATP-mimic scaffolds).
-
Puterová, Z., et al. "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010.
-
Zhang, H., et al. "Design, synthesis and biological evaluation of novel thiophene-3-carboxamide derivatives as potent inhibitors of BRAF(V600E)." European Journal of Medicinal Chemistry, 2013.
Sources
Technical Application Note: Recrystallization Protocol for 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide
Abstract & Scope
This technical guide details the purification of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide (CAS: 1154322-34-5) via recrystallization. This compound is a critical pharmacophore scaffold, often employed in the synthesis of kinase inhibitors (e.g., BRAF V600E antagonists) and P2X7 receptor ligands.
While column chromatography is effective for small-scale separation, it is often cost-prohibitive and inefficient for scale-up due to the potential degradation of thiophene moieties on acidic silica gel. This protocol establishes a thermodynamic purification strategy using solvent-antisolvent systems to achieve >99% HPLC purity, minimizing the risk of "oiling out"—a common failure mode for N-alkyl benzamides.
Physicochemical Profile & Solubility Analysis
Before initiating crystallization, understanding the solute-solvent interaction is critical. The molecule features a lipophilic 2-bromophenyl head group and a thiophene-ethyl tail, linked by a polar amide bond.
| Property | Description | Implication for Purification |
| Molecular Structure | Amide linker with ortho-bromo steric bulk. | The ortho substituent twists the amide bond out of planarity, potentially lowering lattice energy compared to para isomers, increasing solubility in organic solvents. |
| Functional Groups | Secondary Amide (-CONH-), Thiophene, Aryl Halide. | Amide provides H-bond donor/acceptor sites (good solubility in alcohols). Thiophene is sensitive to strong mineral acids. |
| Predicted LogP | ~3.2 - 3.8 | Moderate lipophilicity; low water solubility. |
| Solubility Profile | High: DCM, THF, Ethyl Acetate, Methanol.Moderate: Toluene, Isopropyl Alcohol (IPA).Low: Water, Hexanes, Heptane. | Ideal candidates for solvent/antisolvent pairs are Ethanol/Water or Ethyl Acetate/Heptane . |
Pre-Crystallization Workup (Critical)
Causality Warning: Direct recrystallization of crude reaction mixtures often fails due to ionic impurities (e.g., triethylamine salts) or unreacted amines acting as "surfactants," causing the product to oil out rather than crystallize.
Standard Workup Protocol:
-
Dissolve crude solid in Ethyl Acetate .
-
Acid Wash: Wash with 1M HCl (aq) to remove unreacted 1-(thiophen-2-yl)ethanamine.
-
Base Wash: Wash with Sat. NaHCO₃ to remove residual 2-bromobenzoic acid.
-
Dry & Concentrate: Dry organic layer over MgSO₄, filter, and evaporate to a solid foam. Do not attempt crystallization from a wet oil.
Protocol A: Ethanol/Water Recrystallization (Preferred)
This method utilizes the high temperature coefficient of solubility of amides in ethanol and the antisolvent properties of water. It is the most robust method for removing polar impurities.
Materials
-
Solvent: Ethanol (Absolute or 95%)
-
Antisolvent: Deionized Water (pre-heated to ~50°C)
-
Equipment: Erlenmeyer flask, magnetic stirrer, heating bath, vacuum filtration setup.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask.
-
Add Ethanol (approx. 3-4 mL per gram of solid).
-
Heat to reflux (78°C) with stirring.
-
Observation: If the solution is not clear, add ethanol in 0.5 mL increments until fully dissolved.
-
Safety: Thiophene derivatives can have a distinct odor; work in a fume hood.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble particulates (dust, inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.
-
-
Nucleation Induction (The "Cloud Point"):
-
Maintain the solution at a gentle boil.
-
Slowly add warm water dropwise via an addition funnel or pipette.
-
Stop immediately when a faint, persistent turbidity (milkiness) appears.
-
Add a few drops of Ethanol to just clear the turbidity (restore transparency).
-
-
Controlled Cooling (Crystal Growth):
-
Remove the flask from heat and place it on a cork ring or wood block (insulation prevents thermal shock).
-
Allow to cool to room temperature (20-25°C) undisturbed for 2–4 hours.
-
Mechanistic Insight: Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the thermodynamically stable crystal form to exclude impurities.
-
Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid via vacuum filtration.
-
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours. High heat (>60°C) may cause sublimation or melting if the solid has a low melting point.
-
Protocol B: Ethyl Acetate/Heptane (Alternative)
Use this method if the primary impurity is non-polar (e.g., bis-acylated byproducts or heavy oligomers) or if the compound hydrolyzes in hot water (rare for benzamides but possible).
-
Dissolve crude in minimal boiling Ethyl Acetate .
-
Remove from heat.[1]
-
Slowly add Heptane (or Hexanes) until slight turbidity is observed.
-
Re-heat briefly to dissolve.
-
Allow to cool slowly.[2][3] Note: This system is more prone to "oiling out." If oil droplets form, reheat and add a seed crystal.
Process Visualization: Recrystallization Workflow
The following diagram illustrates the critical decision nodes and physical transitions during the purification process.
Figure 1: Decision logic for the recrystallization of thiophene-benzamide derivatives.
Troubleshooting & Optimization
Issue: "Oiling Out"
The formation of a liquid oil phase instead of crystals is the most common failure mode for N-alkyl benzamides.
-
Cause: The solution enters the "liquid-liquid miscibility gap" before it hits the crystallization boundary. This often happens if the concentration is too high or cooling is too fast.
-
Remedy:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of the good solvent (Ethanol) to lower the saturation slightly.
-
Seed: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.
-
Scratch: Vigorously scratch the inner glass wall of the flask with a glass rod to induce nucleation.
-
Issue: Low Yield
-
Cause: Too much solvent used, or the compound is too soluble in the Ethanol/Water mix.
-
Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling cycle to obtain a "second crop" of crystals. Note: Second crops are usually lower purity.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amide purification techniques). Link
-
Xie, Y., Chen, X., Qin, J., et al. (2013).[4] Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2306-2312.[4] (Context for synthesis and handling of thiophene-benzamide scaffolds). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization). Link
Sources
Storage and stability of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide in solution
Application Note: Storage, Stability, and Handling of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide
Part 1: Executive Summary & Compound Profile[1]
Objective: This guide provides a rigorous technical framework for the solubilization, storage, and stability assessment of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide . Designed for medicinal chemists and biologists, this protocol mitigates the specific degradation risks associated with ortho-halo benzamides and electron-rich thiophene moieties.[1]
Compound Profile:
-
Molecular Formula: C
H BrNOS[1] -
Molecular Weight: ~310.21 g/mol [1]
-
Key Structural Features:
-
Ortho-Bromo Benzamide: Provides steric protection to the amide bond but introduces susceptibility to radical debromination under UV light.[1]
-
Thiophene Ring: An electron-rich heterocycle prone to S-oxidation if stored in peroxide-containing solvents (e.g., aged ethers, PEGs).[1]
-
Chiral Benzylic Linker: The 1-(thiophen-2-yl)ethyl moiety contains a tertiary C-H bond adjacent to the nitrogen and the aromatic ring, creating a site vulnerable to oxidative abstraction.[1]
-
Part 2: Solubility & Stock Solution Preparation
Critical Analysis: Based on the calculated LogP (~2.9–3.1) and structural lipophilicity, this compound is sparingly soluble in aqueous buffers but highly soluble in organic aprotic solvents.
Solvent Selection Matrix:
| Solvent | Solubility Rating | Stability Risk | Recommended Use |
| DMSO | High (>50 mM) | Low (if anhydrous) | Primary Stock Solution |
| Ethanol | Moderate (>10 mM) | Moderate (Evaporation) | Secondary working solution |
| Water/PBS | Very Low (<0.1 mM) | High (Precipitation) | Immediate use only (diluted) |
| PEG-400 | High (>20 mM) | High (Peroxides) | Avoid for long-term storage |
Protocol 1: Preparation of Master Stock (10 mM in DMSO)
-
Weighing: Weigh the solid compound into an amber glass vial (protects from UV).
-
Solvent Addition: Add high-grade anhydrous DMSO (≥99.9%, stored under N
).-
Why? Water in DMSO accelerates amide hydrolysis and lowers the freezing point, causing "slush" cycling in -20°C freezers.[1]
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.[1]
-
Caution: Do not heat above 40°C to prevent thermal degradation of the thiophene.[1]
-
-
Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to prevent freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C .
Part 3: Stability & Degradation Mechanisms
Understanding how this molecule breaks down is essential for interpreting experimental data.[1]
1. Photodebromination (Radical Pathway)
-
Mechanism: Aryl bromides, especially ortho-substituted ones, can undergo homolytic cleavage of the C-Br bond upon exposure to UV light (254–365 nm).[1]
-
Product: Debrominated analog (N-(1-(thiophen-2-yl)ethyl)benzamide).[1]
-
Prevention: Always use amber vials and handle under low-light conditions.
2. Thiophene S-Oxidation
-
Mechanism: The sulfur atom in the thiophene ring is electron-rich.[1] In the presence of reactive oxygen species (ROS) or peroxides (found in aged Tween/PEG), it oxidizes to the sulfoxide or sulfone.
-
Prevention: Use fresh, peroxide-free solvents.[1] Purge buffers with nitrogen if the assay runs >24 hours.
3. Benzylic Oxidation
-
Mechanism: The C-H bond at the chiral center (between the N and Thiophene) is activated. Long-term exposure to air in solution can lead to hydroxylation or oxidative cleavage.[1]
Visualizing the Degradation Pathways:
Figure 1: Potential degradation pathways. Photolysis and Oxidation are the primary risks; Amide hydrolysis is kinetically slow due to the ortho-bromo steric shield.[1]
Part 4: Stability Assessment Protocol (Self-Validation)
Do not rely on theoretical stability.[1] Use this LC-MS workflow to validate the integrity of your specific batch.
Protocol 2: The "Stress Test" Validation
Materials:
-
HPLC/LC-MS System (C18 Column).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Reference Standard (Freshly weighed solid).[1]
Step-by-Step Workflow:
-
Baseline (T0): Inject a freshly prepared 10 µM sample from solid. Record the Area Under Curve (AUC).[1]
-
Stress Condition A (Oxidative): Incubate 10 µM compound in PBS + 0.1% H
O for 2 hours at RT.-
Result: If Thiophene oxide peak (+16 Da) appears >5%, the compound is oxidation-sensitive.[1]
-
-
Stress Condition B (Hydrolytic): Incubate in 0.1 M HCl and 0.1 M NaOH for 4 hours.
-
Result: Check for 2-bromobenzoic acid peak.[1]
-
-
Stress Condition C (Photostability): Expose a clear glass vial of solution to ambient window light for 24 hours.
-
Result: Check for debrominated peak (-79/81 Da mass shift).[1]
-
Acceptance Criteria:
-
Stable: >95% parent compound remaining.[1]
-
Labile: <90% parent remaining.[1] Use fresh preparations immediately.
Part 5: Best Practices Summary
| Condition | Recommendation | Rationale |
| Temperature | -20°C (Solid/DMSO) | Arrhenius kinetics; slows all degradation.[1] |
| Container | Amber Glass | Blocks UV; prevents photodebromination.[1] |
| Atmosphere | Argon/Nitrogen | Prevents S-oxidation of thiophene.[1] |
| Freeze-Thaw | Max 3 cycles | Repeated crystallization concentrates impurities and shears molecules.[1] |
| Aqueous Buffer | Use within 4 hours | Low solubility leads to "silent precipitation" (loss of potency).[1] |
References
-
Thiophene Oxidation Chemistry
-
Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes."[1] Chemical Research in Toxicology.
-
-
Amide Bond Stability
-
Wang, S., et al. (2012). "Steric effects in the hydrolysis of ortho-substituted benzamides."[1] Journal of Organic Chemistry.
-
-
Photodehalogenation Mechanisms
-
Fagnoni, M., et al. (2007). "Photochemistry of Aryl Halides."[1] Chemical Reviews.
-
-
DMSO Stability Guidelines
-
Cheng, X., et al. (2003). "Stability of compound stock solutions in DMSO."[1] Journal of Biomolecular Screening.
-
(Note: While specific degradation data for CAS 1154322-34-5 is proprietary/unavailable, the mechanisms cited above are chemically universal for this structural class.)[1]
Sources
Troubleshooting & Optimization
Removing impurities from 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide crude product
Topic: Technical Support Center: Purification & Troubleshooting Guide Ticket ID: #PUR-THIO-BZ-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Purification Strategy
You are dealing with 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide , a lipophilic amide formed likely via the coupling of 2-bromobenzoic acid and 1-(thiophen-2-yl)ethanamine.
The crude product likely contains:
-
Unreacted Amine: 1-(thiophen-2-yl)ethanamine (Basic, acid-soluble).
-
Unreacted Acid: 2-bromobenzoic acid (Acidic, base-soluble).
-
Coupling Byproducts: Dicyclohexylurea (DCU) if DCC was used, or tetramethylurea if HBTU/HATU was used.[1]
-
Thiophene Oligomers: Trace colored impurities from oxidation/polymerization.
This guide provides a self-validating workflow to isolate your target compound (Target
Part 1: Initial Assessment (Triage)[1]
Before starting bulk purification, perform these two diagnostic checks to save time.
Q1: My crude is a dark/black oil. Is this normal? A: No, but it is common. The thiophene ring is electron-rich and susceptible to oxidation, leading to dark "tars."
-
Action: Dissolve the crude in a minimal amount of Dichloromethane (DCM) and filter through a short pad of silica gel (2 cm). Elute with 10% EtOAc/Hexane. This removes the baseline tars before you attempt precise purification.
Q2: How do I identify the major impurity quickly? A: Run a TLC (Thin Layer Chromatography) in Hexane:Ethyl Acetate (3:1) .
| Rf Value (Approx) | Likely Component | Visualization |
| 0.8 - 0.9 | 2-Bromobenzoic acid | UV Active (Strong) |
| 0.4 - 0.6 | Target Amide | UV Active + Iodine Stain |
| 0.1 - 0.2 | 1-(thiophen-2-yl)ethanamine | UV Weak, Ninhydrin (+) |
| Baseline | DCU / Salts / Tars | Iodine Stain |
Part 2: The Standard Workup Protocol (Aqueous Extraction)
This protocol relies on the "Switchable Polarity" principle. Since your product is neutral, we will drive impurities into the aqueous phase by manipulating pH.
Reagents Required:
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]
-
1.0 M HCl (Do NOT use concentrated acid; thiophenes can polymerize).[1]
-
Brine (Saturated NaCl).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude residue in EtOAc (approx. 10 mL per gram of crude).
-
Why EtOAc? It separates better from water than DCM and is less likely to form stubborn emulsions with amide byproducts.
-
-
Acid Wash (Removes Amine): Wash the organic layer 2x with 1.0 M HCl .
-
Base Wash (Removes Acid): Wash the organic layer 2x with Saturated NaHCO₃ .
-
Neutralization: Wash 1x with Brine to remove trapped water and break micro-emulsions.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Critical Checkpoint: After this step, check TLC. If the spot at Rf 0.8 (Acid) or Rf 0.1 (Amine) persists, repeat the specific wash.[1]
Part 3: Advanced Purification (Crystallization & Chromatography)
If the standard workup yields <95% purity, proceed to these methods.
Method A: Recrystallization (Best for Scalability)
Benzamides with ortho-substituents (2-Bromo) often crystallize well due to restricted rotation locking the conformation.
-
Solvent System: Ethanol (EtOH) / Water or EtOAc / Hexane .[1]
-
Protocol:
-
Dissolve crude solid in boiling EtOH (minimum volume).
-
Remove from heat. Add warm water dropwise until persistent cloudiness appears.
-
Add 1 drop of EtOH to clear the solution.
-
Let cool to Room Temp, then
overnight. -
Filter crystals and wash with cold Hexane.
-
Method B: Flash Column Chromatography
Use this if the impurity Rf is very close to the product (e.g., des-bromo analogs).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Gradient:
-
Start: 100% Hexane (Equilibration).[1]
-
Ramp: 0%
30% EtOAc in Hexane over 20 minutes. -
Note: The thiophene ring makes the compound slightly less polar than a standard phenyl-benzamide.
-
Part 4: Troubleshooting & FAQs
Q: I used DCC as a coupling agent and I see a white solid precipitating everywhere. How do I remove it? A: That is Dicyclohexylurea (DCU).[2][4][5] It is notoriously difficult to remove.
-
The Fix:
-
Suspend the crude in Cold Diethyl Ether or Cold EtOAc .
-
DCU is insoluble in these cold solvents; your product is soluble.
-
Filter off the white solid (DCU).
-
Prevention: Next time, use EDC.HCl (water-soluble urea byproduct) or HATU (water-soluble byproducts).[1]
-
Q: My product is an oil, but it should be a solid. What happened? A: This is likely due to solvent entrapment (DCM/DMF) or trace impurities preventing crystal lattice formation.
-
The Fix: "Trituration." Add Hexane or Pentane to the oil and sonicate. The solvent will extract impurities, often causing the oil to solidify into a white powder.
Q: Is the thiophene ring stable to the acid wash? A: Yes, the thiophene ring is stable to dilute HCl (1M) for short durations.
-
Warning: Do not use concentrated
or Lewis acids ( ), as these will cause thiophene polymerization or sulfonation [1].[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying your specific benzamide derivative.
Caption: Decision tree for the purification of thiophene-benzamide derivatives, prioritizing aqueous workup followed by phase-appropriate polishing steps.
References
-
BenchChem Technical Support. (2025).[4][7][8][9][10] Amide Coupling Reactions with Electron-Rich Amines: Purification Strategies. Retrieved from [1]
-
University of Rochester. (n.d.).[2] Reagents & Solvents: Solvents for Recrystallization.[7][9][11] Retrieved from [1][2]
-
MDPI. (2023). Synthesis and Single Crystal Structures of N-Substituted Benzamides. Retrieved from [1]
-
National Institutes of Health (NIH). (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines.[12] Retrieved from [1]
-
ResearchGate. (2013).[5] How to remove dicyclohexylurea without column separation. Retrieved from [1][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 2-Bromo-Benzamides
Current Status: Operational Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization & Troubleshooting for Ortho-Functionalized Haloarenes
Executive Technical Overview
2-Bromo-benzamides present a unique "dual-threat" challenge in palladium catalysis: steric hindrance from the ortho-substituent and competitive coordination/reactivity from the amide moiety.
When attempting intermolecular cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), two primary failure modes dominate:
-
Catalyst Poisoning/Arrest: The amide carbonyl oxygen or deprotonated nitrogen coordinates to the Pd(II) intermediate, forming a stable palladacycle that resists transmetalation.
-
Unwanted Cyclization: If the amide contains an N-H bond (primary or secondary amide), intramolecular N-arylation (to form isoindolinones) often outcompetes intermolecular coupling.
This guide provides the decision logic and protocols to suppress these pathways and enforce the desired intermolecular reactivity.
Diagnostic Decision Matrix
Use this flowchart to identify the root cause of your reaction failure based on the crude NMR/LC-MS profile.
Figure 1: Diagnostic logic for 2-bromo-benzamide coupling failures. Identify the major byproduct to select the correct optimization path.
Critical Mechanisms & Solutions
Challenge A: The "Ortho-Effect" & Oxidative Addition
The amide group at the ortho position creates significant steric bulk. Standard ligands like PPh3 or dppf often fail to promote oxidative addition or support the reductive elimination of the bulky biaryl product.
-
Solution: Utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
SPhos and XPhos are the gold standards here. Their structural flexibility allows them to accommodate the steric bulk of the ortho-amide while their electron-rich nature accelerates oxidative addition [1].
-
Protocol Shift: Move from Pd(PPh3)4 to Pd2(dba)3 + SPhos (1:2 ratio) or use pre-formed XPhos Pd G4 .
-
Challenge B: Competitive Cyclization (The Isoindolinone Trap)
If your substrate is a primary (-CONH2) or secondary (-CONHR) amide, the nitrogen is nucleophilic enough—especially under basic conditions—to displace the bromide intramolecularly. This forms an isoindolinone (lactam) instead of your desired cross-coupling product [2].
-
Mechanistic Insight: High concentrations of strong base (e.g., NaOtBu, KOtBu) favor the deprotonation of the amide, accelerating cyclization.
-
Solution:
-
Base Control: Switch to weaker, inorganic bases like K3PO4 or Cs2CO3 (anhydrous). These are strong enough to activate boronic acids (Suzuki) but less likely to fully deprotonate the amide.
-
Solvent Effect: Use 1,4-Dioxane or Toluene with a minimum amount of water.[1] Avoid polar aprotic solvents (DMF, DMSO) if cyclization is observed, as they stabilize the charged intermediates of the cyclization pathway.
-
Optimized Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (High Steric Demand)
Best for: Coupling 2-bromo-benzamides with aryl boronic acids/esters.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 (2-5 mol%) | Pre-formed precatalyst ensures rapid activation without induction period. |
| Ligand | XPhos (if not using G4) | Excellent for ortho-substituted electrophiles; prevents catalyst decomposition. |
| Base | K3PO4 (3.0 equiv, 0.5M in H2O) | Mild enough to suppress amide deprotonation; effective for boronic acid activation. |
| Solvent | THF or 1,4-Dioxane | Good solubility; moderate polarity. |
| Temp | 60 °C - 80 °C | Moderate heat avoids thermal decomposition of the catalyst. |
Step-by-Step:
-
Charge a reaction vial with 2-bromo-benzamide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add XPhos Pd G4 (0.02 equiv).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF/Water (10:1 ratio, 0.2 M concentration wrt bromide).
-
Heat to 60 °C for 4–12 hours.
-
QC Point: If LC-MS shows <50% conversion after 4 hours, raise temperature to 80 °C.
Protocol 2: Buchwald-Hartwig Amination (Preventing Cyclization)
Best for: Coupling 2-bromo-benzamides with external amines.
Warning: This is the most difficult transformation because the external amine competes with the internal amide nitrogen.
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)2 + BrettPhos | BrettPhos is highly selective for primary amines and resists inhibition by amides [3]. |
| Base | Cs2CO3 (2.0 equiv) | Crucial: Avoid NaOtBu. Carbonate bases are often too weak to deprotonate the benzamide but strong enough for the external amine coupling. |
| Solvent | t-Amyl Alcohol or Dioxane | Protic solvents can sometimes assist proton transfer without deprotonating the amide. |
Step-by-Step:
-
Pre-complexation: In a separate vial, mix Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%) in Dioxane at room temperature for 5 mins (solution turns red/brown).
-
Add this catalyst solution to the main vessel containing 2-bromo-benzamide (1.0 equiv), External Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Heat to 100 °C.
-
Note: If cyclization persists, consider protecting the benzamide nitrogen with a Boc group prior to coupling.
Mechanistic Visualization: The Fork in the Road
This diagram illustrates the competition between the desired cross-coupling and the undesired cyclization.
Figure 2: Mechanistic divergence. Path A is the goal; Path B is the trap. Strong bases push the reaction toward Path B.
FAQ: Frequently Asked Questions
Q1: I am seeing significant protodehalogenation (loss of Bromine, replaced by H). Why? A: This is often caused by "solvent hydrogen abstraction." If the cross-coupling cycle is slow (due to steric bulk), the Pd(II) intermediate waits too long and eventually grabs a hydride from the solvent (especially alcohols or DMF) or the phosphine ligand.
-
Fix: Ensure your solvent is anhydrous. Switch from DMF/Alcohols to Toluene or Dioxane . Increase the catalyst loading to speed up the transmetalation step.
Q2: Can I use Pd(PPh3)4 for these reactions? A: Generally, no . Triphenylphosphine is not bulky enough to facilitate the reductive elimination of sterically hindered ortho-substituted biaryls effectively, nor is it electron-rich enough to speed up oxidative addition into the hindered C-Br bond. You will likely see low conversion. Switch to SPhos , XPhos , or P(t-Bu)3 .
Q3: My benzamide has a free NH2 group. It cyclizes instantly. What now? A: If optimization of base/solvent fails, you must use a protecting group.
-
Strategy: Protect the amide as N-Boc or N-Trityl . The steric bulk of the Trityl group, in particular, completely shuts down the intramolecular coordination/cyclization pathway. You can deprotect with TFA after the coupling.
References
-
Ligand Effects on Steric Hindrance
-
Competitive Cyclization Mechanisms
- Title: Palladium-Catalyzed Intramolecular Amidation of Aryl Halides: Conversion of Aryl Halides to Oxindoles.
- Source: Lee, S., et al. J. Org. Chem.2001, 66, 4340.
-
URL:[Link]
-
Buchwald-Hartwig Optimization
- Title: A Simple and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Trifl
- Source: Wolfe, J. P., et al. J. Org. Chem.2000, 65, 1158.
-
URL:[Link]
-
General Cross-Coupling Guide
- Title: Practical Guide to Suzuki-Miyaura Coupling.
- Source: Yoneda Labs.
-
URL:[Link]
Sources
Minimizing side reactions in the acylation of 1-(thiophen-2-yl)ethylamine
Welcome to the technical support center for the acylation of 1-(thiophen-2-yl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific experimental challenges you may encounter. Each entry details the potential causes of the issue and provides actionable solutions based on established chemical principles.
Q1: Why is the yield of my desired N-acylated product consistently low, and what are the unexpected byproducts I'm observing?
Low yields in the acylation of 1-(thiophen-2-yl)ethylamine are often accompanied by the formation of several byproducts. The primary culprits are typically C-acylation of the thiophene ring and diacylation of the amine.
Root Causes and Solutions:
-
Friedel-Crafts C-Acylation of the Thiophene Ring: The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation, especially under harsh conditions.[1][2] This side reaction competes with the desired N-acylation. The use of strong Lewis acid catalysts (e.g., AlCl₃) can significantly promote this unwanted reaction.[3]
-
Solution: Employ milder acylating agents and avoid strong Lewis acid catalysts. Acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine are generally preferred.[4][] For particularly sensitive substrates, using a less reactive acylating agent, such as an ester with a catalyst, can be beneficial.[6]
-
-
Diacylation: The formation of a diacylated product, where two acyl groups are attached to the nitrogen atom, can occur if the reaction conditions are too forcing.[7] This is more likely with highly reactive acylating agents and an excess of the acylating reagent.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess (1.1-1.2 equivalents) of the acylating agent is often sufficient. Running the reaction at a lower temperature can also help to control the reactivity and prevent over-acylation.
-
-
Reagent Purity: The purity of the starting materials is crucial. Impurities in the 1-(thiophen-2-yl)ethylamine or the acylating agent can lead to a host of side reactions. Acylating agents like acid anhydrides can hydrolyze if exposed to moisture.[7]
-
Solution: Ensure all reagents are pure and anhydrous. Use freshly distilled or purchased reagents whenever possible. Store acylating agents under an inert atmosphere and away from moisture.
-
Q2: My starting material is chiral, but the final product shows significant racemization. What is causing this loss of stereochemical integrity?
Racemization is a critical issue when working with chiral amines, as the biological activity of the final compound is often dependent on a single enantiomer. The loss of stereochemical purity during acylation is typically due to the formation of an achiral intermediate.[8][9]
Root Causes and Solutions:
-
Formation of an Imine Intermediate: Under certain conditions, particularly at elevated temperatures or in the presence of acidic or basic catalysts, the chiral amine can reversibly form an achiral imine or enamine intermediate.[8] Reprotonation of this intermediate can occur from either face, leading to a racemic mixture.
-
Solution: Maintain a low reaction temperature. If heating is necessary, it should be carefully controlled and for the minimum time required. The choice of base is also critical; a sterically hindered, non-nucleophilic base can minimize side reactions that lead to racemization.[8]
-
-
Prolonged Reaction Times: The longer the chiral center is exposed to conditions that can induce racemization, the greater the loss of enantiomeric excess.[8]
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Enzyme-Catalyzed Racemization: While less common in standard chemical synthesis, it's worth noting that certain enzymes can catalyze the racemization of amines.[10]
-
Solution: This is more of a consideration in biocatalytic systems. If using enzymes, ensure that the chosen biocatalyst does not have undesired racemase activity.
-
Q3: I am observing significant decomposition of my starting material or product. How can I improve the stability of the reaction?
Decomposition can be a significant issue, especially when dealing with sensitive functional groups. The thiophene ring, while aromatic, can be susceptible to degradation under strongly acidic or oxidizing conditions.
Root Causes and Solutions:
-
Harsh Reaction Conditions: Strong acids, high temperatures, and aggressive acylating agents can lead to the degradation of the thiophene moiety or the ethylamine side chain.
-
Oxidation: The presence of atmospheric oxygen can lead to oxidative side reactions, especially if the reaction is heated for extended periods.[7]
-
Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the acylation of 1-(thiophen-2-yl)ethylamine.
Q1: What is the best choice of acylating agent for this reaction?
The choice of acylating agent depends on the desired reactivity and the sensitivity of your substrate.
-
Acyl Chlorides: Highly reactive and generally provide good yields.[] However, they can be harsh and may require careful temperature control and the use of a base to neutralize the HCl byproduct.[14][15]
-
Acid Anhydrides: A good balance of reactivity and handling. They are less reactive than acyl chlorides and the acetic acid byproduct is less corrosive than HCl.[7]
-
Carboxylic Acids with Coupling Reagents: For very sensitive substrates, direct coupling of a carboxylic acid with the amine using a coupling agent (e.g., DCC, EDC, HATU) is a mild and effective option.[]
-
Esters: Can be used as acylating agents in the presence of a suitable catalyst, offering a very mild approach.[6]
Q2: Which solvent is most suitable for this acylation?
The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and are good choices for maintaining anhydrous conditions.
-
Aqueous Media: In some cases, acylation can be performed in water or a biphasic system, which can be a greener and milder alternative.[11][12][16]
Q3: Is a catalyst necessary for the acylation of 1-(thiophen-2-yl)ethylamine?
While the reaction can proceed without a catalyst, particularly with highly reactive acylating agents like acyl chlorides, a base is almost always required to neutralize the acidic byproduct. In many protocols, a base such as triethylamine or pyridine also acts as a nucleophilic catalyst. For less reactive systems, a dedicated catalyst may be beneficial.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting amine and the appearance of the amide product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction progress and the formation of any byproducts.
Experimental Protocols
Protocol 1: Standard N-Acylation using Acyl Chloride
This protocol provides a general procedure for the N-acylation of 1-(thiophen-2-yl)ethylamine with an acyl chloride.
Reagents:
-
1-(Thiophen-2-yl)ethylamine (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 1-(thiophen-2-yl)ethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Chemoselective N-Acylation using Acetic Anhydride in Aqueous Media
This protocol is adapted from a greener procedure for the chemoselective acylation of amines.[11][12]
Reagents:
-
1-(Thiophen-2-yl)ethylamine (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Suspend 1-(thiophen-2-yl)ethylamine in water.
-
Add sodium bicarbonate portion-wise with stirring until the amine dissolves and the solution is basic.
-
Add acetic anhydride dropwise to the stirred solution at room temperature.
-
Continue stirring for 30-60 minutes. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product to obtain the N-acylated compound.
Data Presentation
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategy |
| C-Acylation | Strong Lewis acids, high temperature | Use milder acylating agents, non-Lewis acid conditions. |
| Diacylation | Excess acylating agent, high temperature | Use near-stoichiometric amounts of acylating agent, lower temperature. |
| Racemization | High temperature, strong acid/base, prolonged reaction time | Maintain low temperature, use hindered non-nucleophilic base, monitor reaction closely. |
| Decomposition | Harsh acidic/oxidizing conditions, high temperature | Employ mild reaction conditions, use an inert atmosphere. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Reaction Scheme: N-Acylation vs. C-Acylation
Caption: Competing pathways in the acylation reaction.
References
-
Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. [Link]
-
Chidambaram, M., & Singh, G. P. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(50), 16468–16469. [Link]
-
OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
-
Ghosh, S., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]
-
ResearchGate. (n.d.). Chemoselective Acylation of Amines in Aqueous Media. [Link]
-
NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]
-
Török, B., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(11), 3245. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Ueda, H., et al. (2020). Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur. Journal of the American Chemical Society, 142(18), 8130–8135. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
ACS Publications. (2023, July 28). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. [Link]
-
Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chemical Communications, 47(4), 1298-1300. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]
-
PubMed. (2001, November 15). Facile acylation of sterically hindered alcohols through ketene intermediates. [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
National Center for Biotechnology Information. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
International Journal of Scientific Research in Science and Technology. (2022, April 30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. [Link]
-
ResearchGate. (n.d.). Severely Sterically Hindered Oligophenyls. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. orgosolver.com [orgosolver.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Racemization - Wikipedia [en.wikipedia.org]
- 10. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectrum Analysis of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide: A Comparative Methodological Guide
Topic: 1H NMR Spectrum Analysis of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide (CAS: 1154322-34-5). As a scaffold frequently encountered in the synthesis of kinase inhibitors and biologically active carboxamides, unambiguous structural verification is critical.
Unlike standard product comparisons, this guide compares analytical methodologies . We evaluate the "performance" of different solvent systems (CDCl₃ vs. DMSO-d₆) and acquisition modes (1D vs. 2D) in resolving the complex aromatic overlap inherent to this thiophene-benzamide hybrid.
Structural Logic & Spectral Prediction
The molecule consists of three distinct magnetic environments: the 2-bromobenzoyl core , the chiral ethyl linker , and the thiophene ring . The primary analytical challenge lies in the aromatic region (6.9 – 7.7 ppm), where protons from the electron-rich thiophene ring overlap with the 2-bromophenyl moiety.
Predicted Chemical Shift Data (Comparative Table)
| Proton Assignment | Multiplicity | Approx.[1][2][3] Shift (CDCl₃) | Approx.[4] Shift (DMSO-d₆) | Mechanistic Insight |
| Methyl (-CH₃) | Doublet (d) | 1.65 – 1.75 ppm | 1.55 – 1.65 ppm | Shielded aliphatic region; diagnostic doublet ( |
| Methine (-CH-) | Multiplet (dq) | 5.50 – 5.70 ppm | 5.30 – 5.50 ppm | Deshielded by adjacent N and aromatic ring. DMSO may show clear coupling to NH. |
| Amide (-NH-) | Broad / Doublet | 6.50 – 7.00 ppm | 8.80 – 9.10 ppm | Critical Differentiator: H-bonding in DMSO causes a significant downfield shift and sharpens the doublet. |
| Thiophene (H-4) | dd / Multiplet | 6.90 – 7.00 ppm | 6.95 – 7.05 ppm | Most shielded aromatic proton; often overlaps with benzene H-4/H-5. |
| Thiophene (H-3) | dd / Multiplet | 7.00 – 7.10 ppm | 7.05 – 7.15 ppm | Proximity to the alkyl group influences shift. |
| Thiophene (H-5) | dd | 7.20 – 7.30 ppm | 7.35 – 7.45 ppm | Adjacent to Sulfur; typically the most deshielded thiophene proton. |
| Benzene (H-3) | dd | 7.55 – 7.65 ppm | 7.60 – 7.70 ppm | Ortho to Bromine; distinct deshielding. |
| Benzene (H-6) | dd | 7.45 – 7.55 ppm | 7.40 – 7.50 ppm | Ortho to Carbonyl; anisotropy effect dominates. |
Methodology Comparison: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the resolving power of the amide coupling and the aromatic dispersion.
Option A: Chloroform-d (CDCl₃)
-
Performance: Standard screening solvent.
-
Pros: Sharp lines for the aliphatic region; easy sample recovery.
-
Cons: The amide proton (NH) often appears broad and exchange-broadened, losing the
coupling information. Aromatic protons often cluster tightly, making integration difficult. -
Verdict: Use for purity checks, but avoid for de novo structural characterization of the chiral center.
Option B: Dimethyl Sulfoxide-d6 (DMSO-d₆)
-
Performance: High-viscosity, polar aprotic solvent.
-
Pros:
-
Amide Locking: Strong H-bonding "locks" the amide proton, shifting it to ~9.0 ppm (clear of aromatics) and revealing the doublet splitting.
-
Chiral Verification: The Methine (-CH-) signal transforms into a defined doublet-of-quartets (dq), confirming the secondary amide connectivity.
-
-
Cons: Hygroscopic (water peak at 3.33 ppm may obscure aliphatic impurities); difficult sample recovery.
-
Verdict: Superior Alternative for full structural elucidation.
Experimental Protocols
Protocol 1: High-Resolution Acquisition (DMSO-d₆)
-
Objective: To resolve the NH-CH coupling and separate thiophene/benzene signals.
-
Sample Prep: Dissolve 5-10 mg of product in 0.6 mL DMSO-d₆ (99.9% D). Ensure the tube is dry to minimize the water signal.
-
Instrument Parameters:
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Set to
seconds. The aromatic protons and amide NH have longer T1 relaxation times; a short D1 will suppress their integration values. -
Scans (NS): 16 to 64 scans (depending on concentration).
-
Apodization: Apply 0.3 Hz line broadening (LB) for optimal S/N ratio without sacrificing multiplet resolution.
-
Protocol 2: 2D COSY (Homonuclear Correlation)
-
Objective: To unambiguously assign the overlapping aromatic region (7.0 - 7.6 ppm).
-
Logic:
-
The Benzene ring forms a contiguous spin system (H3–H4–H5–H6).
-
The Thiophene ring forms a separate, isolated spin system (H3–H4–H5).
-
Cross-peaks: A COSY spectrum will show correlations within rings but not between them.
-
-
Workflow: Identify the isolated triplet-like signals of the thiophene and trace their connectivity.
Visualization of Assignment Logic
The following diagram illustrates the decision tree for assigning the complex aromatic region using the recommended DMSO-d₆ protocol.
Caption: Logic flow for distinguishing the 4-spin benzene system from the 3-spin thiophene system using chemical shift rules and spin multiplicity.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
- Authoritative source for additivity rules in benzene and thiophene deriv
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
- Primary reference for the pulse sequence parameters (zg30 vs COSY) described in Protocol 1 & 2.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link
- Cited for the solvent effects on amide proton shifts (CDCl3 vs DMSO).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).Link
- Source for fragment chemical shifts (2-bromobenzamide and 2-ethylthiophene)
Sources
Halogen Wars: A Comparative Analysis of 2-Bromo vs. 2-Chloro Benzamide Derivatives in Biological Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter the biological profile of a molecule. Among the most strategic modifications is halogenation, a tool employed to fine-tune a compound's lipophilicity, metabolic stability, and target-binding affinity. This guide delves into a critical comparison of two closely related classes of compounds: 2-bromo and 2-chloro benzamide derivatives. We will dissect their biological activities, supported by experimental data, to provide a clear understanding of how the choice between bromine and chlorine at the 2-position can impact antimicrobial, cytotoxic, and enzyme-inhibiting properties.
The Halogen Effect: More Than Just a Substitution
The decision to incorporate a bromine or chlorine atom into a benzamide scaffold is a nuanced one, driven by the distinct physicochemical properties of these halogens. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds, a type of non-covalent interaction that is increasingly recognized as a significant contributor to drug-receptor binding. Conversely, the greater electronegativity of chlorine can influence the electronic distribution within the molecule, potentially altering its reactivity and metabolic fate. This fundamental difference in their nature sets the stage for the divergent biological activities we will explore.
Antimicrobial Efficacy: A Tale of Two Halogens
The battle against microbial resistance necessitates the development of novel antimicrobial agents. Benzamide derivatives have emerged as a promising scaffold in this arena. When comparing the 2-bromo and 2-chloro substituted analogues, intriguing differences in their antimicrobial spectrum and potency come to light.
A key comparative insight comes from studies on N-phenyl-2-hydroxy-benzamide derivatives. Research has indicated that while both 2-bromo and 2-chloro analogues exhibit activity against Gram-positive bacteria, the 2-chloro-substituted salicylanilide derivatives were found to be the most efficient .[1] This suggests that for this particular scaffold, the specific properties conferred by the chlorine atom are more conducive to potent antibacterial action against these types of bacteria.
The antimicrobial screening of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed their activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) in the range of 2.5–5.0 mg/mL.[1]
Table 1: Comparative Antimicrobial Activity of 2-Halo-N-phenyl-2-hydroxy-benzamide Derivatives
| Compound Class | Target Organism | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5 - 5.0 | [1] |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Reported as "most efficient" | [1] |
This data underscores the importance of the halogen choice in optimizing antimicrobial potency. The superior efficacy of the 2-chloro derivatives in this context could be attributed to a more favorable interaction with the bacterial target or enhanced cell wall penetration.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for quantifying the in vitro antimicrobial activity of a compound.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compounds: The 2-bromo and 2-chloro benzamide derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the inoculum (growth control) and only the medium (sterility control) are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity and Anticancer Potential: The Emerging Role of Halogenation
The cytotoxic effects of halogenated benzamides against cancer cell lines are a significant area of research. While direct comparative studies between 2-bromo and 2-chloro benzamide derivatives are not abundant, the existing data allows for an informed discussion on their potential as anticancer agents.
The incorporation of a chloroacetyl group into the benzamide scaffold has been shown to introduce a reactive site that can enhance biological activity through covalent interactions with macromolecules.[2] This suggests that chloro-substituted benzamides may have a propensity for forming covalent bonds with target proteins, a mechanism that can lead to potent and irreversible inhibition.
While not benzamides, a comparative study on bromo- and chloro-substituted flavones found that bromine substitution could enhance anti-proliferative potency compared to chlorine. This highlights a general principle where the larger, more polarizable bromine atom may lead to stronger interactions with biological targets, resulting in enhanced cytotoxicity.
The reactivity of the C-X bond (where X is a halogen) is a critical factor. The C-Br bond is generally weaker than the C-Cl bond, making 2-bromo derivatives potentially more reactive in certain biological contexts, such as nucleophilic substitution reactions with biological macromolecules.[3] This higher reactivity could translate to a more potent cytotoxic effect.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-bromo and 2-chloro benzamide derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Enzyme Inhibition: A Subtle Dance of Interactions
Benzamide derivatives are known to inhibit a variety of enzymes, and the nature of the halogen at the 2-position can significantly influence their inhibitory potency and selectivity. While direct comparative data for 2-bromo vs. 2-chloro benzamides is limited, we can infer potential differences based on their chemical properties and data from related compound classes.
The ability of bromine to form stronger halogen bonds compared to chlorine can be a deciding factor in enzyme inhibition. These interactions can provide an additional anchoring point within the enzyme's active site, leading to a higher binding affinity and, consequently, more potent inhibition.
Experimental Protocols
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the 2-bromo and 2-chloro benzamide derivatives in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the reaction rate against the inhibitor concentration.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key factors influencing the biological activity of halogenated benzamides.
Sources
A Comparative Guide to Purity Validation of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide: An Ultra-Performance Liquid Chromatography Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison and a detailed experimental protocol for the purity validation of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide, a novel compound with potential therapeutic applications, utilizing Ultra-Performance Liquid Chromatography (UPLC). We will explore the rationale behind the methodological choices and compare the performance of UPLC with traditional High-Performance Liquid Chromatography (HPLC), supported by illustrative experimental data.
The Imperative for High-Resolution Purity Analysis
The presence of impurities in an API, even at trace levels, can significantly impact its pharmacological and toxicological profile. Therefore, employing an analytical technique with high sensitivity and resolving power is paramount. UPLC, with its use of sub-2 µm particle columns, offers significant advantages over conventional HPLC for impurity profiling, including markedly reduced analysis times, improved resolution, and enhanced sensitivity.[1] These attributes are particularly crucial in a drug development setting where rapid and reliable data are essential for informed decision-making.
UPLC vs. HPLC: A Performance Comparison
The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressures. UPLC systems are engineered to handle the higher backpressures generated by smaller particles, leading to a substantial increase in chromatographic efficiency.
| Parameter | UPLC | HPLC | Advantage of UPLC |
| Analysis Time | < 5 minutes | 15 - 30 minutes | Higher throughput, faster method development |
| Resolution | Excellent | Good | Superior separation of closely eluting impurities |
| Sensitivity | High | Moderate | Improved detection of trace-level impurities |
| Solvent Consumption | Low | High | Reduced cost and environmental impact |
This enhanced performance translates to a more comprehensive understanding of the impurity profile of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide, enabling the detection and quantification of process-related impurities and degradation products that might be missed with traditional HPLC methods.
Experimental Workflow for Purity Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow for validating the purity of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide via UPLC is outlined below.
Caption: UPLC Purity Validation Workflow.
Detailed Experimental Protocol
This protocol is a robust starting point for the validation of a UPLC method for 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide purity. The choice of a C18 stationary phase is based on the non-polar, aromatic nature of the analyte, making it well-suited for reversed-phase chromatography.[2][3] The mobile phase composition and gradient are designed to provide optimal separation of the main component from potential impurities.
UPLC System and Conditions
| Parameter | Recommended Setting |
| System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| Detector | Photodiode Array (PDA) Detector, 200-400 nm |
| Detection Wavelength | 254 nm (for quantification), spectral data for peak purity |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Validation Parameters and Acceptance Criteria (as per ICH Q2(R2) Guidelines)
The validation of the analytical method will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[4]
Objective: To ensure the chromatographic system is performing adequately. Procedure: Inject five replicate injections of a standard solution of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide (e.g., 100 µg/mL). Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products. Procedure: Perform forced degradation studies on the API.[4] Subject the sample to acidic (0.1 M HCl, 60 °C, 24h), basic (0.1 M NaOH, 60 °C, 24h), oxidative (3% H₂O₂, RT, 24h), thermal (80 °C, 48h), and photolytic (ICH Q1B) stress conditions. Analyze the stressed samples and assess the peak purity of the main component using the PDA detector. Acceptance Criteria: The main peak should be free from co-eluting peaks in all stress conditions, as determined by peak purity analysis. The method should be able to separate the degradation products from the main peak.
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. Procedure: Prepare a series of at least five standard solutions of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide ranging from the limit of quantification (LOQ) to 150% of the target concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL). Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Objective: To determine the closeness of the test results to the true value. Procedure: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified. Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic) Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Data Presentation and Interpretation
A clear and concise presentation of the validation data is crucial for regulatory submissions and internal quality control.
Table of Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area (µV*s) |
| 1.0 (LOQ) | 15,234 |
| 50.0 | 765,890 |
| 80.0 | 1,225,432 |
| 100.0 | 1,532,110 |
| 120.0 | 1,838,543 |
| 150.0 | 2,298,176 |
| Correlation Coefficient (r²) | 0.9998 |
Table of Illustrative Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
| Mean Recovery | 99.7% |
Conclusion
The adoption of UPLC for the purity validation of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC methods. The detailed protocol and validation framework presented in this guide, grounded in ICH Q2(R2) principles, provide a comprehensive and scientifically sound approach for ensuring the quality and consistency of this API. By following this self-validating system, researchers and drug development professionals can confidently generate reliable purity data, accelerating the development timeline while maintaining the highest standards of scientific integrity.
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-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
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A Tale of Two Isomers: A Structural and Functional Comparison of Thiophene-2-yl and Thiophene-3-yl Ethyl Benzamides
In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, a versatile building block that has given rise to a multitude of pharmacologically active agents.[1] Its bioisosteric relationship with the phenyl ring allows for subtle yet significant modulations of a molecule's physicochemical and biological properties.[1] A key determinant of these properties is the point of attachment to the thiophene ring. This guide provides an in-depth structural and functional comparison of two isomeric ethyl benzamides: N-(2-(thiophen-2-yl)ethyl)benzamide and N-(2-(thiophen-3-yl)ethyl)benzamide. Through a detailed examination of their synthesis, physicochemical characteristics, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how a simple change in connectivity can profoundly impact molecular behavior.
The Synthetic Pathway: A Tale of Two Amines
The synthesis of both thiophene-2-yl and thiophene-3-yl ethyl benzamides typically proceeds through a standard amidation reaction between the corresponding thiophene-ethylamine and benzoyl chloride. The key to accessing these two isomers lies in the preparation of the respective starting amines.
Experimental Protocol: Synthesis of N-(2-(Thiophen-2-yl)ethyl)benzamide
-
Synthesis of 2-(2-Nitrovinyl)thiophene: Thiophene-2-carbaldehyde is condensed with nitromethane in the presence of a base such as ammonium acetate to yield 2-(2-nitrovinyl)thiophene.
-
Reduction to 2-(Thiophen-2-yl)ethanamine: The nitrovinyl compound is then reduced to the corresponding amine. A common and effective method is the use of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
-
Amidation: Finally, 2-(thiophen-2-yl)ethanamine is reacted with benzoyl chloride in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane to afford N-(2-(thiophen-2-yl)ethyl)benzamide.
Experimental Protocol: Synthesis of N-(2-(Thiophen-3-yl)ethyl)benzamide
The synthesis of the 3-yl isomer follows a similar strategy, starting from thiophene-3-carbaldehyde.
-
Synthesis of 3-(2-Nitrovinyl)thiophene: Thiophene-3-carbaldehyde is subjected to a Henry reaction with nitromethane, typically catalyzed by a base, to produce 3-(2-nitrovinyl)thiophene.
-
Reduction to 2-(Thiophen-3-yl)ethanamine: The nitrovinyl group is reduced to an amine using a reducing agent like LiAlH4.
-
Amidation: The resulting 2-(thiophen-3-yl)ethanamine is then acylated with benzoyl chloride under basic conditions to yield N-(2-(thiophen-3-yl)ethyl)benzamide.
The choice of synthetic route is guided by the commercial availability of the starting aldehydes and the efficiency of the reduction step. The LiAlH4 reduction is a powerful method, but requires careful handling due to its reactivity.
Structural and Electronic Divergence: The Root of Functional Differences
The fundamental difference between the two isomers lies in the position of the ethyl benzamide substituent on the thiophene ring. This seemingly minor change has significant implications for the molecule's electronic properties and three-dimensional structure.
The thiophene ring is an aromatic system with a sulfur atom that contributes a lone pair of electrons to the π-system. The electron density is not uniformly distributed, with the C2 (and C5) positions being more electron-rich and thus more susceptible to electrophilic substitution than the C3 (and C4) positions. This inherent electronic disparity influences the reactivity of the thiophene ring and the overall polarity of the molecule.
Caption: 2D structures of the thiophene-2-yl and thiophene-3-yl ethyl benzamide isomers.
Physicochemical Properties: A Comparative Analysis
| Property | N-(2-(thiophen-2-yl)ethyl)benzamide (Predicted) | N-(2-(thiophen-3-yl)ethyl)benzamide (Predicted) | Rationale for Prediction |
| Molecular Weight | 231.32 g/mol | 231.32 g/mol | Isomeric compounds have the same molecular formula (C13H13NOS) and thus the same molecular weight. |
| Melting Point | Likely lower | Likely higher | The less symmetric 3-substituted isomer may pack more efficiently in a crystal lattice, leading to a higher melting point. However, other factors can influence this. |
| Boiling Point | Similar | Similar | Boiling points are expected to be similar due to identical molecular weights and functional groups. |
| Solubility | Generally soluble in organic solvents. | Generally soluble in organic solvents. | Both isomers are expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in water. |
| LogP | Expected to be slightly lower | Expected to be slightly higher | The 2-substituted isomer may be slightly more polar due to the proximity of the sulfur atom to the side chain, potentially leading to a lower LogP value. |
| Spectroscopic Data (¹H NMR) | Characteristic signals for the 2-substituted thiophene ring (three coupled protons). | Characteristic signals for the 3-substituted thiophene ring (three coupled protons with different coupling constants). | The splitting patterns and chemical shifts of the thiophene protons are diagnostic for the substitution pattern. |
| Spectroscopic Data (¹³C NMR) | Distinct chemical shifts for the five carbons of the thiophene ring. | Different chemical shifts for the thiophene carbons compared to the 2-yl isomer. | The electronic environment of each carbon atom is unique, leading to different resonance frequencies. |
Note: The predicted properties are based on general chemical principles and data from analogous compounds. Experimental verification is necessary for definitive values.
Biological Activity: Where Structure Dictates Function
The positional isomerism of the thiophene ring has been shown to be a critical determinant of biological activity in numerous studies. The orientation of the thiophene ring relative to the rest of the molecule can significantly impact how it interacts with biological targets such as enzymes and receptors.
For instance, a study on N-(thiophen-2-yl) benzamide derivatives identified them as potent inhibitors of the BRAF V600E kinase, a key player in the MAPK signaling pathway implicated in various cancers.[2][3] The structure-activity relationship (SAR) studies in this research highlighted the importance of the thiophene-2-yl moiety for potent inhibitory activity.
Conversely, research into N-[(thiophen-3-yl)methyl]benzamides has revealed their potential as fusion inhibitors of the influenza virus.[4] The SAR analysis in this context pointed to the favorability of the thiophene-3-yl substitution pattern for this specific antiviral activity.
These examples underscore a crucial principle in drug design: subtle structural modifications can lead to vastly different pharmacological profiles. The electronic and steric differences between the 2- and 3-positions of the thiophene ring likely govern the binding orientation and affinity of these molecules to their respective biological targets.
Caption: Hypothetical signaling pathways illustrating the distinct biological targets of thiophene-2-yl and thiophene-3-yl benzamide derivatives.
Conclusion: A Matter of Position
The comparative analysis of thiophene-2-yl and thiophene-3-yl ethyl benzamides reveals that the seemingly subtle difference in the point of attachment to the thiophene ring leads to distinct structural, electronic, and, consequently, biological properties. While sharing the same molecular formula and core benzamide structure, the positional isomerism influences their physicochemical characteristics and, more importantly, directs their pharmacological activity towards different biological targets. This underscores the critical importance of positional scanning and detailed SAR studies in the early stages of drug discovery and development. For researchers working with thiophene-based scaffolds, understanding the nuances of its positional chemistry is paramount to unlocking its full therapeutic potential.
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- 5. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Metabolic Stability of Thiophene-Containing Benzamide Scaffolds
For researchers, medicinal chemists, and drug development professionals, the journey of a promising compound from hit to clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized will likely have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. This guide provides an in-depth evaluation of the metabolic stability of a prevalent structural motif in medicinal chemistry: the thiophene-containing benzamide scaffold.
We will delve into the underlying mechanisms of thiophene metabolism, provide detailed protocols for assessing stability, and objectively compare this scaffold with common bioisosteric alternatives—phenyl, furan, and pyridine benzamides. This analysis is grounded in experimental data to empower you to make informed decisions in your drug discovery programs.
The Metabolic Landscape: Understanding the Thiophene Moiety's Fate
The thiophene ring, a sulfur-containing heterocycle, is a classical bioisostere of the phenyl ring.[1] Its inclusion in a drug candidate can influence physicochemical properties and, crucially, its metabolic fate.[2] The metabolism of thiophene-containing compounds is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver and can proceed through two major oxidative pathways.[3][4]
-
Thiophene S-oxidation: The sulfur atom of the thiophene ring can be oxidized to form a highly reactive thiophene-S-oxide intermediate.[3]
-
Epoxidation: The double bonds within the thiophene ring can be epoxidized, forming another reactive electrophilic intermediate.[3]
These reactive metabolites are of significant concern in drug development as they can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[3] The specific pathway and the rate of metabolism are highly dependent on the substitution pattern of the thiophene ring and the overall molecular context. For instance, some thiophene-containing drugs like OSI-930, a potential anti-cancer agent, have been shown to form glutathione conjugates in human liver microsomes, indicating the formation of reactive intermediates.[3]
Caption: Major metabolic pathways for thiophene-containing scaffolds.
Experimental Evaluation: Protocols for Assessing Metabolic Stability
To quantitatively assess metabolic stability, in vitro assays using liver fractions are indispensable tools in early drug discovery.[5] They provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[5] Here, we detail the protocols for the two most common assays.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate metabolism by Phase I enzymes, particularly CYPs.[6]
Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) at 37°C.
-
Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute to the final incubation concentration (typically 1 µM).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound plates to 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells containing the microsomes and test compound.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Processing:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint in µL/min/mg protein) using the half-life and protein concentration.
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus evaluates both Phase I and Phase II metabolism, offering a more comprehensive picture of a compound's metabolic fate.[4]
Protocol:
-
Preparation:
-
Thaw cryopreserved human hepatocytes and dilute to a concentration of 0.5 x 10^6 cells/mL in supplemented Williams' Medium E.
-
Equilibrate the hepatocyte suspension at 37°C for 10 minutes.
-
Prepare the test compound at the desired final concentration (e.g., 1 µM) in the incubation medium.
-
-
Incubation:
-
Perform the assay in a 96-well plate format.
-
Initiate the reaction by adding the test compound to the hepatocyte suspension.
-
Incubate the plate at 37°C in a shaking incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining parent compound via LC-MS/MS.
-
-
Data Processing:
-
Calculate the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint in µL/min/10^6 cells) in a similar manner to the microsomal assay.
-
Caption: General workflow for in vitro metabolic stability assays.
Comparative Analysis of Bioisosteric Scaffolds
A common strategy to mitigate metabolic liabilities is bioisosteric replacement.[7] Here, we compare the thiophene-benzamide scaffold with its phenyl, furan, and pyridine counterparts.
-
Phenyl-Benzamide: As the parent scaffold, it is susceptible to aromatic oxidation by CYPs, which can be a primary clearance pathway. The electron density of the ring, influenced by substituents, dictates the rate of this oxidation.[7]
-
Furan-Carboxamide: The furan ring is also an electron-rich heterocycle. While it can serve as a bioisostere for phenyl or thiophene rings, its stability can be a concern.[8][9] The oxygen heteroatom can influence its metabolic profile, but like thiophene, it can be susceptible to oxidative metabolism.[10]
-
Pyridine-Benzamide: Replacing a carbon-hydrogen group in a phenyl ring with a nitrogen atom to form a pyridine ring is a well-established strategy to enhance metabolic stability.[11] The nitrogen atom acts as an electron sink, making the ring less susceptible to CYP-mediated oxidation, often leading to lower clearance and a longer half-life.[12]
Experimental Data Comparison
The following tables summarize in vitro metabolic stability data for compounds containing the respective scaffolds.
Disclaimer: The data presented below is compiled from various literature sources. Direct comparison between scaffolds should be made with caution, as experimental conditions (e.g., microsomal/hepatocyte source, protein concentration) may vary between studies. The data serves to illustrate the general metabolic stability trends for each class of compound.
Table 1: Metabolic Stability of Thiophene-Carboxamide Derivatives
| Compound | Test System | t½ (min) | CLint (µL/min/mg or /10⁶ cells) | Reference |
|---|---|---|---|---|
| Thiophene-3-carboxamide Derivative (14d) | Not specified | Not specified | IC50 vs VEGFR-2 = 191.1 nM | [13] |
| N-(thiophen-2-yl) benzamide (a1) | Not specified | Not specified | IC50 vs BRAFV600E = 2.01 µM | [14] |
| 2,5-thiophene amide inhibitor | Rat Liver Microsomes | Improved stability reported | Data qualitative |[15] |
Table 2: Metabolic Stability of Furan-Carboxamide Derivatives
| Compound | Test System | t½ (min) | CLint (µL/min/mg or /10⁶ cells) | Reference |
|---|---|---|---|---|
| Furan-2-carboxamide (general) | Not specified | Reported as metabolically unstable | Not specified | [16] |
| 5-Hydroxymethylfurfural (aldehyde) | Not specified | Known metabolic instability | Not specified |[1] |
Table 3: Metabolic Stability of Pyridine-Containing Amide/Carboxamide Derivatives
| Compound | Test System | t½ (min) | CLint (µL/min/mg or /10⁶ cells) | Reference |
|---|---|---|---|---|
| Pyridine Carboxamide (Rx-7) | In silico ADME | Good oral bioavailability predicted | Not specified | [17] |
| Fused Benzimidazole-Pyridine | In silico ADME | Predicted drug-likeness | Not specified | [18] |
| General Pyridine Analogs | Not specified | Generally improved stability | Not specified |[11][12] |
As the tables illustrate, obtaining direct, side-by-side quantitative metabolic stability data for a full set of benzamide bioisosteres from a single study is challenging. However, the general trend observed in medicinal chemistry is that moving from electron-rich rings like furan and thiophene to an electron-deficient ring like pyridine can often block metabolic hot spots and improve stability.[11] A study on 2,5-thiophene amide inhibitors demonstrated that structural modifications could lead to "strongly improved metabolic stability," highlighting that the scaffold itself can be optimized.[15]
Conclusion and Strategic Outlook
The metabolic stability of thiophene-containing benzamide scaffolds is a critical parameter that requires careful evaluation during drug discovery. The thiophene ring is susceptible to CYP-mediated oxidation, which can be a significant clearance pathway and a source of potentially reactive metabolites.
Key Takeaways for the Bench Scientist:
-
Early Assessment is Crucial: Employ in vitro assays like microsomal and hepatocyte stability early in the design-make-test-analyze cycle to identify metabolic liabilities.
-
Understand the 'Why': The electron-rich nature of the thiophene ring makes it a target for oxidative metabolism. This understanding should guide your structural modifications.
-
Consider Bioisosteric Replacement: If a thiophene-containing benzamide shows poor metabolic stability, replacing the thiophene with a pyridine ring is a rational strategy to block metabolism and improve the compound's pharmacokinetic profile. However, this switch can also impact target affinity and other properties, which must be co-optimized.
-
Context is Key: While general trends exist, the metabolic stability of any compound is highly dependent on its overall structure. Strategic placement of blocking groups or modification of other parts of the molecule can also enhance the stability of a thiophene-containing scaffold.[15]
By integrating a deep understanding of metabolic pathways with robust experimental evaluation, researchers can navigate the challenges associated with thiophene-containing benzamides and rationally design molecules with a higher probability of success in the clinic.
References
-
Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. (2023). Chem Biol Drug Des. [Link]
-
Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. (2025). Journal of Molecular Structure. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). Chemistry & Medicinal Chemistry. [Link]
-
Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology. [Link]
-
Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (2025). ResearchGate. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). Bioorganic Chemistry. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). Molecules. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). An-Najah National University. [Link]
-
Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). ResearchGate. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (n.d.). Sami Publishing Company. [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). eScholarship, University of California. [Link]
-
Bioisosteres that influence metabolism. (2022). Hypha Discovery. [Link]
-
Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes. (2012). Molecules. [Link]
-
Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. (2013). International Journal of Molecular Sciences. [Link]
- An Introduction to Pharmacokinetics. (n.d.). Source not available.
-
Comparative analyses of in vitro biotransformation in human liver microsomes and MetaSite based in silico predictions for 70 new chemical entities. (2025). ResearchGate. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules. [Link]
-
Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. (2017). Frontiers in Pharmacology. [Link]
-
Metabolic Stability. (2021). Pharma Focus Asia. [Link]
-
Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mmv.org [mmv.org]
- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
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- 13. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide
Executive Summary & Chemical Context
Immediate Classification: Halogenated Organic Waste (Sulfur-Bearing) Primary Hazard Driver: Bromine substituent (Halogenation) and Thiophene moiety (Sulfur/Toxicity).[1]
As a Senior Application Scientist, I emphasize that the disposal of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is not merely about regulatory compliance; it is about preventing downstream environmental release of brominated byproducts and sulfur oxides.[2] Because this compound is a specialized research building block, it lacks a specific EPA "U" or "P" list designation.[2] Therefore, it must be managed under Generator Knowledge as a presumptive hazardous waste due to its functional groups.[2]
The Golden Rule: Treat this substance as "Halogenated" for all waste streams. Mixing this with non-halogenated solvents (e.g., acetone waste) can result in costly re-classification of entire waste drums and potential regulatory fines.[2]
Chemical Profile & Hazard Identification
The disposal logic is dictated by the molecule's three core components.[1] Understanding these ensures you select the correct waste stream.
| Component | Structural Feature | Disposal Implication |
| Halogen | Aryl Bromide (Ar-Br) | Mandatory Segregation: Must go into "Halogenated Waste."[1] Incineration of halogens requires specific temperatures to prevent the formation of dioxins/furans. |
| Heterocycle | Thiophene Ring (S) | Emissions Control: Combustion produces Sulfur Oxides ( |
| Linker | Benzamide | Stability: Generally stable solid.[1] Low flammability risk in solid form, but generates nitrogen oxides ( |
Physical State & Solubility[1][3]
-
State: Solid (Powder/Crystalline).[1]
-
Solubility: Likely insoluble in water; soluble in DMSO, Dichloromethane (DCM), and Methanol.[1][2]
-
Toxicity: Treat as Highly Toxic/Irritant (Default for R&D compounds with thiophene moieties).
Waste Classification & Regulatory Coding
Since this specific CAS is not explicitly listed in 40 CFR 261.33, you must classify based on characteristics and generator knowledge.[1][2]
-
RCRA Status: Non-listed.[1] Managed as Hazardous Waste based on toxicity characteristics (Generator Knowledge).
-
EPA Waste Code (Recommended):
-
DOT Shipping Name (for pickup): Waste Toxic Solid, Organic, n.o.s.[2] (Contains brominated benzamide derivative).
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound)
Objective: Containment and label accuracy.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a Teflon-lined cap.[1]
-
Transfer: Transfer the solid waste into the container. Do not dissolve it just to throw it away; solid waste disposal is often cheaper and safer than liquid waste.
-
Labeling:
Phase B: Liquid Waste (Mother Liquors/Rinsates)
Objective: Prevent cross-contamination of non-halogenated streams.[1]
-
Solvent Choice: If rinsing glassware, use a minimal amount of Dichloromethane (DCM) or Acetone.[1][2]
-
Stream Selection:
-
Incompatibility Check: Ensure the waste carboy does not contain strong oxidizers (Peroxides, Nitric Acid) as the thiophene ring is susceptible to oxidative polymerization, which can generate heat.[1][2]
Phase C: Empty Containers
-
Triple Rinse: Triple rinse the original vial with a solvent (DCM or Acetone).[1]
-
Deface Label: Cross out the chemical name and CAS number.[1]
-
Disposal: Discard the rinsed vial in "Chemically Contaminated Glass" trash (sharps container), not regular trash.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of this compound, ensuring no critical decision points are missed.
Figure 1: Decision matrix for segregating brominated thiophene derivatives. Note the convergence of liquid streams into "Halogenated Waste" regardless of the carrier solvent.
Emergency Procedures (Spills)
| Scenario | Immediate Action | Clean-Up Material | Disposal of Debris |
| Solid Spill | Stop Airflow: Turn off fans/minimize movement to prevent dust inhalation.[1] | Damp paper towel (water/surfactant) or HEPA vacuum. | Place in Solid Hazardous Waste jar. Label as debris. |
| Solution Spill | Ventilate: Evacuate area if volatile solvents (DCM) are involved.[1] | Inert absorbent (Vermiculite or Polypropylene pads). NO paper towels if oxidizers are nearby. | Place in Solid Hazardous Waste bag/pail. |
| Skin Contact | Flush: Wash with soap and water for 15 min.[1] Thiophenes can absorb transdermally. | N/A | N/A |
References & Regulatory Grounding
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines Generator Knowledge and Characteristic Waste). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Guidelines on managing R&D chemicals with limited toxicity data). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (Standard protocols for halogenated waste segregation). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
